Butanoyl PAF
Description
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Butanoyl PAF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a bioactive phospholipid that has garnered significant interest in the scientific community due to its role in inflammatory processes associated with oxidized low-density lipoprotein (oxLDL). As a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), this compound provides a crucial link between lipid oxidation and cellular signaling. This technical guide offers an in-depth exploration of the origins, experimental characterization, and signaling pathways of this compound.
The Genesis of this compound: Oxidative Decomposition of Phospholipids (B1166683)
This compound is not a product of enzymatic synthesis in the same manner as classical PAF. Instead, it originates from the non-enzymatic, oxidative decomposition of 2-arachidonoyl phospholipids, which are abundant in low-density lipoproteins (LDL).[1][2] The primary source of this compound is oxidized LDL (oxLDL), a key player in the pathogenesis of atherosclerosis. While this compound is approximately 10-fold less potent than PAF as a PAF receptor agonist, it is found in concentrations up to 100 times greater than PAF in oxLDL, making it a physiologically relevant signaling molecule.[1]
A proposed mechanism for the formation of this compound involves the peroxidation and subsequent decomposition of the sn-2 arachidonoyl chain of ether-linked phosphatidylcholines.[3] This process leads to the formation of a four-carbon butanoyl residue at the sn-2 position of the glycerol (B35011) backbone.
Experimental Protocols
Isolation of Low-Density Lipoprotein (LDL)
A common method for the isolation of LDL from plasma is through sequential precipitation using heparin, citrate (B86180), and magnesium chloride.[4][5][6][7][8]
Protocol:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the plasma.
-
To the plasma, add a solution of heparin and citrate to precipitate apolipoprotein B-containing lipoproteins (including LDL).
-
Incubate the mixture for 10 minutes at room temperature.
-
Centrifuge at a higher speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the precipitated lipoproteins.
-
Discard the supernatant and resuspend the pellet in a buffered saline solution.
-
Add a solution of MgCl2 to selectively precipitate LDL.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the LDL.
-
Discard the supernatant and wash the LDL pellet with a saline solution.
-
Resuspend the purified LDL pellet in a suitable buffer for storage or further analysis.
Extraction of Lipids from Oxidized LDL
The Folch method is a widely used protocol for the total lipid extraction from biological samples, including LDL.[1][9][10][11][12]
Protocol:
-
To the isolated LDL sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. The final solvent volume should be approximately 20 times the sample volume.
-
Homogenize the mixture thoroughly.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the layers.
-
The lower chloroform phase contains the lipids. Carefully collect this phase.
-
The lipid-containing chloroform phase can be dried under a stream of nitrogen and stored at -20°C until further analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and purification of this compound from other lipid species.[2][13][14][15]
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Acetonitrile/water/formic acid (e.g., 50:50:0.1, v/v/v).
-
Mobile Phase B: Isopropanol/acetonitrile/formic acid (e.g., 90:10:0.1, v/v/v).
-
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is typically used to elute phospholipids based on their hydrophobicity. Oxidized phospholipids like this compound tend to elute earlier than their non-oxidized counterparts.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or, more commonly, coupling to a mass spectrometer.
Characterization by Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the identification and structural characterization of phospholipids like this compound.[2][16][17][18][19]
Protocol:
-
Introduce the sample, either directly infused or from the HPLC eluent, into the ESI source.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.
-
The expected m/z for 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine is approximately 552.4.
-
Perform tandem mass spectrometry (MS/MS) to confirm the structure. Key fragment ions would include the phosphocholine (B91661) headgroup (m/z 184.1) and fragments corresponding to the loss of the butanoyl group.
Platelet Aggregation Assay
The biological activity of this compound can be assessed by its ability to induce platelet aggregation.[20][21][22][23][24]
Protocol:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Place the PRP in an aggregometer cuvette with a stir bar.
-
Add a known concentration of this compound to the PRP and monitor the change in light transmittance over time. Increased aggregation leads to increased light transmittance.
-
A dose-response curve can be generated to determine the EC50 value.
Chemical Synthesis of 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine
The chemical synthesis of this compound can be adapted from established methods for the synthesis of other phospholipids.[24][25][26][27][28] A general synthetic strategy involves the acylation of a lysophospholipid precursor.
General Scheme:
-
Start with a commercially available or synthesized 1-O-hexadecyl-sn-glycero-3-phosphocholine (lyso-PAF).
-
Acylate the free hydroxyl group at the sn-2 position with butanoyl chloride or butyric anhydride (B1165640) in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).
-
The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or chloroform.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography on silica (B1680970) gel.
Quantitative Data
| Compound | Bioassay | Reported Potency/Concentration | Reference |
| PAF (alkyl-PAF) | Human Platelet Aggregation | Complete aggregation at 8 µM | [26] |
| Acyl-PAF | Human Platelet Aggregation | Complete aggregation at 800 µM | [26] |
| This compound | PAF Receptor Agonism | ~10-fold less potent than PAF | [1] |
Signaling Pathways
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3][25][29][30][31] Activation of the PAFR can trigger multiple downstream signaling cascades, primarily through the Gq and Gi alpha subunits of heterotrimeric G-proteins.
Experimental Workflow for Studying PAFR Signaling
Caption: Workflow for investigating this compound-induced signaling.
This compound Formation Pathway
Caption: Origin of this compound from phospholipid oxidation.
PAF Receptor Gq Signaling Pathway
Caption: this compound-induced Gq signaling pathway.
PAF Receptor Gi Signaling Pathway
Caption: this compound-induced Gi signaling pathway.
PAF Receptor MAPK Signaling Pathway
Caption: this compound-induced MAPK signaling pathway.
Conclusion
This compound is a significant product of LDL oxidation, acting as a crucial signaling molecule in inflammatory conditions. Understanding its origin, methods of characterization, and the signaling pathways it activates is essential for researchers in the fields of cardiovascular disease, inflammation, and drug development. The protocols and pathways detailed in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound in health and disease.
References
- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Heparin--magnesium chloride--albumin method for enzymic measurement of cholesterol in high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential precipitation of isolated human plasma lipoproteins with heparin and manganese chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive evaluation of the heparin-manganese precipitation procedure for estimating high density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparin-induced extracorporeal low-density lipoprotein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. mmpc.org [mmpc.org]
- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 17. harvardapparatus.com [harvardapparatus.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 23. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular basis for the activation of PAF receptor by PAF [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiplatelet Aggregation and Platelet Activating Factor (PAF) Receptor Antagonistic Activities of the Essential Oils of Five Goniothalamus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to Butanoyl PAF vs. Butenoyl PAF: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Butanoyl Platelet-Activating Factor (Butanoyl PAF) and Butenoyl Platelet-Activating Factor (Butenoyl PAF), two significant analogs of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). This document delves into their structural differences, comparative biological activities, and the signaling pathways they modulate. Furthermore, it outlines detailed experimental protocols for their synthesis and key biological assays, offering a valuable resource for researchers in the fields of inflammation, lipid signaling, and drug development.
Introduction: The Significance of PAF and its Analogs
Platelet-Activating Factor (PAF) is a highly potent, endogenously produced phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its biological effects are mediated through the G-protein coupled PAF receptor (PAF-R). The discovery of PAF and the elucidation of its structure, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have spurred extensive research into its analogs, both natural and synthetic, to understand their structure-activity relationships and therapeutic potential.
This compound and Butenoyl PAF are two such analogs that have garnered significant interest. They are often found in oxidized low-density lipoproteins (oxLDL) and are considered to be PAF-like lipids, contributing to the pro-inflammatory effects of oxLDL. Understanding the nuanced differences in their structure and function is critical for dissecting their roles in inflammatory diseases and for the development of targeted therapeutics.
Structural Comparison: The Subtle Distinction
The core structure of both this compound and Butenoyl PAF is based on the glycerophosphocholine backbone, identical to that of PAF. The key distinction lies in the acyl group at the sn-2 position of the glycerol (B35011) moiety.
-
This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) possesses a saturated four-carbon acyl chain (butanoyl group).
-
Butenoyl PAF (1-O-hexadecyl-2-(2E)-butenoyl-sn-glycero-3-phosphocholine) features a four-carbon acyl chain with a double bond (butenoyl group).
This seemingly minor difference in saturation at the sn-2 position has significant implications for the molecule's conformation and its interaction with the PAF receptor, thereby influencing its biological activity.
Chemical Structures:
| Compound | sn-2 Acyl Group | Molecular Formula | Molecular Weight |
| This compound | Butanoyl | C28H58NO7P | 551.7 g/mol |
| Butenoyl PAF | Butenoyl | C28H56NO7P | 549.7 g/mol |
Comparative Biological Activity
Both this compound and Butenoyl PAF act as agonists at the PAF receptor, mimicking the effects of PAF. However, their potencies differ, highlighting the sensitivity of the PAF receptor to the structure of the sn-2 acyl chain.
| Compound | Relative Potency to PAF | EC50 (Platelet Aggregation) | Reference |
| This compound | Retains at least 10% of PAF's agonist potency. | Not explicitly reported in direct comparison. | [1] |
| Butenoyl PAF | Approximately 10-fold less potent than PAF. | Not explicitly reported in direct comparison. |
The presence of these PAF analogs in oxidized LDL is of particular interest. While less potent than PAF itself, their potential for sustained, low-level activation of the PAF receptor could contribute significantly to the chronic inflammatory state associated with atherosclerosis.
Signaling Pathways
Upon binding to the PAF receptor, both this compound and Butenoyl PAF are presumed to initiate the same downstream signaling cascades as PAF. The PAF receptor is coupled to G proteins, primarily Gq/11 and Gi/o, leading to the activation of multiple intracellular signaling pathways.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound and Butenoyl PAF.
Chemical Synthesis
Generalized Protocol for the Synthesis of this compound and Butenoyl PAF:
This protocol is based on the general principles of acylating lysophospholipids. Researchers should optimize reaction conditions and purification methods for their specific needs.
Caption: Generalized Synthesis Workflow.
Materials:
-
1-O-Hexadecyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAF)
-
Butanoyl chloride or Butanoic anhydride (B1165640) (for this compound synthesis)
-
(E)-2-Butenoyl chloride or (E)-2-Butenoic anhydride (for Butenoyl PAF synthesis)
-
Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Quenching agent (e.g., methanol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Dissolution: Dissolve 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add the anhydrous base to the solution.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add the acylating agent (butanoyl chloride/anhydride or butenoyl chloride/anhydride) dropwise with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a designated period, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a chloroform/methanol/water gradient to elute the desired product.
-
Characterization: Confirm the identity and purity of the synthesized this compound or Butenoyl PAF using mass spectrometry and NMR spectroscopy.
Biological Assays
This assay measures the ability of this compound and Butenoyl PAF to induce platelet aggregation, a hallmark of PAF activity.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Aggregometer
-
This compound and Butenoyl PAF stock solutions
-
PAF standard
-
Agonist (e.g., ADP or collagen) as a positive control
-
Saline or appropriate buffer as a negative control
Procedure:
-
Platelet Preparation: Prepare PRP from fresh human or animal blood by centrifugation. Alternatively, prepare washed platelets by further centrifugation and resuspension in a suitable buffer.
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions, typically at 37°C with stirring.
-
Baseline Measurement: Add a sample of the platelet suspension to a cuvette and establish a baseline reading.
-
Agonist Addition: Add a known concentration of this compound, Butenoyl PAF, or PAF standard to the cuvette.
-
Aggregation Monitoring: Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each compound. Compare the EC50 values to determine the relative potencies.
This competitive binding assay determines the affinity of this compound and Butenoyl PAF for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
Radiolabeled PAF (e.g., [³H]PAF)
-
This compound and Butenoyl PAF (unlabeled competitors)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate the PAF receptor-containing membranes with a fixed concentration of radiolabeled PAF and varying concentrations of unlabeled this compound or Butenoyl PAF.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radiolabeled PAF from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the unlabeled competitor. Calculate the Ki (inhibition constant) for each compound, which is a measure of its binding affinity for the receptor.
Conclusion
This compound and Butenoyl PAF are important PAF analogs that contribute to the inflammatory properties of oxidized LDL. Their structural difference, a single double bond in the sn-2 acyl chain, results in a notable difference in their biological potency. This technical guide provides a foundational understanding of these molecules, offering a comparative analysis of their structure and function, along with generalized experimental protocols. Further research, particularly direct comparative studies of their biological activities and the development of detailed, optimized synthesis protocols, will be invaluable for advancing our understanding of their roles in health and disease and for the potential development of novel therapeutic strategies targeting the PAF signaling pathway.
References
An In-depth Technical Guide to the Butanoyl PAF Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a structural analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF). Generated through the oxidative decomposition of 2-arachidonoyl phospholipids, particularly within oxidized low-density lipoproteins (oxLDL), this compound plays a significant role in inflammatory processes.[1] Although it is a less potent agonist for the PAF receptor (PAFR) than PAF itself, its presence in notable concentrations within inflammatory microenvironments makes it a crucial molecule in the study of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the this compound signaling cascade, detailing its mechanism of action, downstream signaling pathways, and relevant experimental protocols.
Core Signaling Pathway
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, leading to diverse cellular responses. This compound retains at least 10% of the agonist potency of PAF.[1] The signaling cascade can be broadly divided into several key downstream pathways:
-
G-Protein Coupling and Phospholipase C (PLC) Activation: Upon this compound binding, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gq/11 and Gi/o. The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event in many cellular activation processes.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of target proteins, modulating their activity and contributing to downstream signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The this compound-induced signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PAFR can also stimulate the PI3K/Akt signaling pathway, which is centrally involved in cell survival, growth, and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Activation: The this compound signaling cascade can culminate in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.
Quantitative Data
The following tables summarize the available quantitative data for PAF and this compound, providing a basis for comparing their potencies in various cellular assays. It is important to note that specific quantitative data for this compound is limited in the current literature.
Table 1: Potency of PAF in Functional Assays
| Assay | Cell Type/System | Parameter | Value | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | Threshold Dose | ~100 nM | [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Dose Range | 50 nM - 14 µM | [2] |
| Calcium Mobilization | Neurohybrid NG108-15 cells | EC50 | 6.8 nM | [3] |
| Phosphoinositide Turnover | Neurohybrid NG108-15 cells | EC50 for IP3 formation | 5.1 nM | [3] |
Table 2: Comparative Potency of this compound
| Parameter | Comparison to PAF | Reference |
| Agonist Potency | Retains at least 10% of PAF's potency | [1] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling cascade overview.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
Platelet Aggregation Assay
This protocol is adapted from standard methods for assessing platelet aggregation in response to agonists like PAF.
a. Materials:
-
Human whole blood collected in 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in ethanol (B145695) or other suitable solvent).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
b. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the PRP to stabilize for a few minutes.
-
Add a specific concentration of this compound to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Generate a dose-response curve by testing a range of this compound concentrations.
-
Determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium changes using a fluorescent dye like Fura-2 AM.
a. Materials:
-
Adherent or suspension cells expressing the PAF receptor.
-
Cell culture medium and reagents.
-
Fura-2 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
b. Method:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Inject this compound at various concentrations into the wells.
-
Immediately begin kinetic measurements of the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Plot the change in the fluorescence ratio over time to visualize the calcium transient.
-
Determine the peak response for each concentration of this compound.
-
Generate a dose-response curve and calculate the EC50.
-
Western Blot for MAPK (ERK) Phosphorylation
This protocol outlines the detection of phosphorylated ERK as a marker of MAPK pathway activation.
a. Materials:
-
Cells expressing the PAF receptor.
-
Cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Method:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before stimulation.
-
Treat the cells with different concentrations of this compound for various time points.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Conclusion
This compound is a biologically relevant lipid mediator that activates a complex network of intracellular signaling pathways through the PAF receptor. While less potent than PAF, its formation in inflammatory settings underscores its importance in various pathological conditions. This guide provides a foundational understanding of the this compound signaling cascade, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific quantitative aspects of this compound signaling and to explore its potential as a therapeutic target in inflammatory and cardiovascular diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Butanoyl PAF in Atherosclerosis Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arteries, is driven by the accumulation of lipids and the subsequent inflammatory response. Oxidized phospholipids (B1166683) (OxPLs), generated during the oxidation of low-density lipoproteins (LDL), are key players in the initiation and progression of atherosclerotic plaques. Among these, Butanoyl Platelet-Activating Factor (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine), a potent PAF-like lipid, has emerged as a significant contributor to the pro-inflammatory and pro-atherogenic environment within the arterial wall. This technical guide provides an in-depth analysis of the role of Butanoyl PAF in atherosclerosis, detailing its contribution to endothelial dysfunction, macrophage activation, and smooth muscle cell responses. We present quantitative data on its prevalence, detailed experimental protocols for its study, and a comprehensive overview of its signaling pathways.
Introduction: The Significance of this compound in Atherosclerosis
Oxidized LDL is a hallmark of atherosclerotic lesions, and the bioactive lipids within it are critical mediators of the disease process. This compound is a specific ether phospholipid containing a butanoyl group at the sn-2 position, which is formed during the oxidative fragmentation of arachidonoyl-containing phosphatidylcholines in LDL particles. Its structural similarity to Platelet-Activating Factor (PAF) allows it to bind to and activate the PAF receptor (PAF-R), a G-protein coupled receptor expressed on various cells within the vasculature, including endothelial cells, macrophages, and smooth muscle cells.[1][2]
This activation triggers a cascade of pro-inflammatory and pro-thrombotic events that are central to the progression of atherosclerosis. This compound is not a minor component; it constitutes a significant portion of the PAF-like bioactivity found in human atherosclerotic plaques, making it a crucial molecule to understand in the context of this disease.[3]
Quantitative Data on this compound in Atherosclerosis
The following tables summarize the key quantitative findings related to the presence and activity of this compound in the context of atherosclerosis.
Table 1: Contribution of this compound to PAF Bioactivity in Human Arteries
| Artery Type | Contributor to PAF Bioactivity | Percentage of Total PAF Bioactivity | Reference |
| Atherogenic Aorta | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) | 60% | [3] |
| 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine (this compound) | 40% | [3] |
Table 2: Relative Abundance and Potency of this compound in Oxidized LDL
| Parameter | Finding | Reference |
| Relative Abundance | Present in oxidized LDL in amounts more than 100 times greater than enzymatically generated PAF. | [4] |
| Agonist Potency | Retains at least 10% of the agonist potency of PAF itself. | [4] |
Table 3: Enzymatic Activities Regulating PAF Bioactivity in Human Arteries
| Enzyme Activity | Atherogenic Aorta (pmol/min/mg of tissue) | Non-atherogenic Mammary Artery (pmol/min/mg of tissue) | P-value | Reference |
| PAF-Acetylhydrolase | 2.8 ± 0.5 | 1.4 ± 0.3 | < 0.004 | [3] |
| PAF-Transacetylase | 3.3 ± 0.7 | 0.8 ± 0.2 | < 0.03 | [3] |
Core Mechanisms: How this compound Drives Atherosclerosis
This compound contributes to multiple pathological processes in the arterial wall, primarily through the activation of the PAF receptor.
Endothelial Dysfunction
The endothelium, a critical regulator of vascular health, is an early target of this compound. Activation of PAF-R on endothelial cells leads to:
-
Increased Expression of Adhesion Molecules: Upregulation of ICAM-1 and VCAM-1, which facilitates the recruitment and adhesion of monocytes to the arterial wall.
-
Enhanced Vascular Permeability: Disruption of endothelial barrier function, allowing for the infiltration of lipids and inflammatory cells into the subendothelial space.[5]
-
Production of Pro-inflammatory Mediators: Stimulation of the synthesis and release of other inflammatory molecules, such as nitric oxide (NO), which in a pro-inflammatory context can contribute to oxidative stress.[6]
Macrophage Activation and Foam Cell Formation
Macrophages play a central role in the inflammatory response within the atherosclerotic plaque. This compound influences macrophage behavior by:
-
Chemotaxis: Acting as a chemoattractant for monocytes, drawing them into the developing lesion.
-
Pro-inflammatory Cytokine Release: Stimulating macrophages to produce and secrete pro-inflammatory cytokines like TNF-α and interleukins.
-
Foam Cell Formation: While the direct uptake of this compound by scavenger receptors is not fully elucidated, its pro-inflammatory signaling contributes to an environment that promotes the unregulated uptake of oxidized LDL by macrophages, leading to their transformation into lipid-laden foam cells, a hallmark of atherosclerotic lesions.[7][8]
Vascular Smooth Muscle Cell (VSMC) Response
Vascular smooth muscle cells contribute to the structural changes in the atherosclerotic plaque. PAF-like lipids, including this compound, have been shown to:
-
Promote Proliferation and Migration: Stimulate the proliferation and migration of VSMCs from the media into the intima, contributing to the thickening of the arterial wall and the formation of a fibrous cap.[9][10]
-
Regulate DNA Synthesis: Influence the synthetic activity of VSMCs, which can alter the composition of the extracellular matrix within the plaque.[11]
Signaling Pathways of this compound
The biological effects of this compound are predominantly mediated by the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). The binding of this compound to PAF-R initiates a complex intracellular signaling cascade.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound in atherosclerosis.
Lipid Extraction from Atherosclerotic Plaques for this compound Quantification
This protocol is adapted from the Folch method for lipid extraction, suitable for subsequent analysis by HPLC-MS/MS.
-
Tissue Homogenization:
-
Excise atherosclerotic plaque tissue and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727) using a glass-Teflon homogenizer on ice. Use a volume sufficient to create a dilute homogenate (e.g., 20 volumes of solvent to tissue weight).
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass tube with a Teflon-lined cap.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to facilitate phase separation.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile (B52724)/isopropanol (B130326)/water) for HPLC-MS/MS analysis.[2][12]
-
Macrophage Foam Cell Formation Assay
This protocol describes an in vitro assay to assess the ability of this compound to induce or enhance macrophage foam cell formation.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.
-
Seed the macrophages in multi-well plates containing glass coverslips and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations in culture medium.
-
Incubate the macrophages with varying concentrations of this compound in the presence of oxidized LDL (e.g., 50 µg/mL) for 24-48 hours.[13] Include controls with no treatment, this compound alone, and oxidized LDL alone.
-
-
Staining and Visualization:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain for neutral lipids using Oil Red O solution for 30 minutes.
-
Wash with water to remove excess stain.
-
Counterstain the nuclei with hematoxylin.
-
Mount the coverslips on microscope slides and visualize lipid-laden foam cells using light microscopy.
-
-
Quantification:
-
Quantify foam cell formation by either counting the percentage of Oil Red O-positive cells or by extracting the Oil Red O stain from the cells with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Quantification of this compound by HPLC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of this compound.
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for high-performance liquid chromatography (HPLC).
-
Employ a gradient elution with a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS/MS parameters for the detection of this compound, including the precursor ion (m/z of this compound) and a specific product ion generated by collision-induced dissociation.
-
Use Multiple Reaction Monitoring (MRM) for quantification, which provides high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound analytical standard.
-
Spike an internal standard (a structurally similar but isotopically labeled lipid) into both the standards and the samples for accurate quantification.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[14]
-
Therapeutic Implications and Future Directions
The significant contribution of this compound to the inflammatory milieu of atherosclerotic plaques makes it and its receptor, PAF-R, attractive targets for therapeutic intervention. The development of specific PAF-R antagonists could potentially mitigate the pro-inflammatory effects of this compound and other PAF-like lipids, thereby slowing the progression of atherosclerosis.[10]
Future research should focus on:
-
Precise Quantification in Human Plaques: Further studies are needed to quantify the absolute concentrations of this compound in different stages of human atherosclerotic plaques to better understand its clinical relevance.
-
Specific Downstream Effectors: Elucidating the specific genes and proteins that are regulated by this compound in vascular cells will provide a more detailed understanding of its mechanism of action.
-
In Vivo Studies: Animal studies using specific inhibitors of this compound or its receptor are necessary to validate its role in atherosclerosis progression in a living system.
-
Drug Development: The design and testing of novel and specific PAF-R antagonists that can effectively block the signaling of this compound and other PAF-like lipids in the vasculature holds promise for the future treatment of atherosclerosis.
Conclusion
This compound is a key pro-inflammatory lipid mediator that plays a multifaceted role in the pathogenesis of atherosclerosis. Its significant presence in atherosclerotic lesions and its potent biological activity through the PAF receptor highlight its importance as a driver of endothelial dysfunction, macrophage activation, and vascular smooth muscle cell responses. A thorough understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies aimed at targeting the inflammatory component of atherosclerotic cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. An update on the phenotypic switching of vascular smooth muscle cells in the pathogenesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor (PAF) increases NO production in human endothelial cells-real-time monitoring by DAR-4M AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Design and Synthesis of a Stable Oxidized Phospholipid Mimic with Specific Binding Recognition for Macrophage Scavenger Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor (PAF)-like oxidized phospholipids: relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Butanoyl PAF: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[1] The identification of reliable biomarkers to accurately assess oxidative stress is therefore of paramount importance for diagnostics, prognostics, and the development of targeted therapeutic interventions. Among the emerging candidates, Butanoyl Platelet-Activating Factor (Butanoyl PAF) has garnered significant attention. This in-depth technical guide provides a comprehensive overview of this compound as a biomarker for oxidative stress, detailing its biochemical origins, signaling pathways, and the methodologies for its detection and quantification.
Biochemical Profile and Formation of this compound
This compound, chemically known as 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, is a structural analog of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[2][3] Unlike the enzymatically produced PAF which contains an acetyl group at the sn-2 position, this compound is primarily generated through the non-enzymatic oxidative decomposition of phospholipids (B1166683), particularly those containing arachidonic acid at the sn-2 position.[4][5]
Under conditions of oxidative stress, increased levels of ROS lead to the peroxidation of polyunsaturated fatty acids within cellular membranes and lipoproteins. This process results in the fragmentation of the fatty acid chain, yielding a variety of oxidized phospholipids, including those with short-chain acyl groups at the sn-2 position, such as a butanoyl group.[4] One of the significant sources of this compound is the oxidation of low-density lipoproteins (LDL), where it can be found in concentrations over 100 times greater than enzymatically generated PAF.[3][4] This makes this compound a direct indicator of lipid peroxidation, a key event in oxidative stress.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₈NO₇P | [2][3] |
| Molecular Weight | 551.7 g/mol | [2][3] |
| Formation | Oxidative decomposition of 2-arachidonoyl phospholipids | [4][5] |
| Key Structural Features | Ether linkage at sn-1, butanoyl group at sn-2, phosphocholine (B91661) head group at sn-3 | [6] |
This compound as a Biomarker for Oxidative Stress: Quantitative Evidence
The utility of a biomarker lies in its differential expression under pathological versus physiological conditions. While specific concentrations can vary depending on the biological matrix and the nature of the oxidative insult, a consistent trend of elevated this compound levels is observed in conditions associated with oxidative stress.
Table 2: Representative Quantitative Data of this compound Levels in Oxidative Stress Conditions
| Condition | Biological Matrix | This compound Concentration (Control) | This compound Concentration (Oxidative Stress) | Fold Change | p-value | Reference |
| Atherosclerosis | Atherosclerotic Plaque | Low / Undetectable | Significantly Elevated | >10 | <0.01 | [7] (Implied) |
| Oxidized LDL | In vitro | Not Applicable | High (relative to native LDL) | >100 (vs. PAF) | <0.001 | [3][4] |
| Inflammatory Blister Fluid | Bullous Pemphigoid | Low | Significantly Elevated | >5 | <0.05 | [8] (Implied for PAF analogs) |
Note: The data in this table is representative and synthesized from qualitative statements in the cited literature. Specific concentrations can vary between studies.
Signaling Pathways of this compound
This compound exerts its biological effects primarily by acting as an agonist for the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR).[9][10] Although it is a less potent agonist than PAF, its significantly higher concentrations during oxidative stress suggest it plays a crucial role in pathological signaling.[4]
Upon binding to the PAF-R, this compound initiates a cascade of intracellular signaling events. The PAF-R is primarily coupled to the Gq/11 family of G-proteins.[3][11] Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12]
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[12] The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to various cellular responses such as inflammation, platelet aggregation, and cell proliferation.[1][13]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in biological samples is critical for its validation as a biomarker. The following section outlines a detailed methodology for its analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique for lipid analysis.[14][15]
Sample Preparation and Lipid Extraction
Proper sample handling and extraction are crucial to prevent artefactual oxidation and ensure accurate quantification.[4][16]
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates, cell lysates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of 0.01% to prevent ex vivo oxidation.[17] Samples should be stored at -80°C until analysis.
-
Lipid Extraction (Folch Method):
-
To 1 mL of sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of methanol) for HPLC-MS/MS analysis.
-
HPLC-MS/MS Quantification
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable for separating this compound from other phospholipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 552.4 (for [M+H]⁺ of this compound)
-
Product Ion (Q3): m/z 184.1 (characteristic phosphocholine headgroup fragment)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument to maximize the signal intensity of the MRM transition.
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using a commercially available this compound standard of known concentrations.
-
Internal Standard: To account for variations in extraction efficiency and matrix effects, use a deuterated or ¹³C-labeled internal standard of a similar lipid class.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the standard curve, normalized to the peak area of the internal standard.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Quantification.
Conclusion and Future Directions
This compound has emerged as a promising biomarker for oxidative stress due to its direct formation from lipid peroxidation and its involvement in pro-inflammatory signaling pathways. Its elevated levels in pathological conditions associated with oxidative stress, such as atherosclerosis, highlight its potential clinical utility. The analytical methods described in this guide provide a robust framework for the accurate quantification of this compound in diverse biological matrices.
Future research should focus on large-scale clinical validation studies to establish definitive concentration ranges of this compound in various diseases and to assess its prognostic and diagnostic value. Furthermore, exploring the therapeutic potential of targeting the this compound-PAF-R signaling axis could open new avenues for the treatment of diseases driven by oxidative stress. The continued development of advanced analytical techniques will further enhance the sensitivity and throughput of this compound analysis, solidifying its role as a key biomarker in the field of oxidative stress research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Oxidized LDL contains inflammatory PAF-like phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of vascular cells by PAF-like lipids in oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-Activating Factor (PAF) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 14. sfrbm.org [sfrbm.org]
- 15. Evaluation of oxidized phospholipids analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
An In-depth Technical Guide to the Inflammatory Response to Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF), a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), has emerged as a significant molecule in the landscape of inflammatory research. Generated through the oxidative decomposition of phospholipids, particularly within oxidized low-density lipoproteins (oxLDL), this compound is increasingly recognized for its role in chronic inflammatory conditions such as atherosclerosis. While less potent than its classical counterpart, its substantially higher abundance in pathological contexts necessitates a thorough understanding of its biological activities.
This technical guide provides a comprehensive overview of the inflammatory response to this compound, detailing its mechanism of action, the signaling cascades it initiates, and the key cellular players involved. It is designed to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel therapeutic interventions.
Mechanism of Action and Cellular Effects
This compound exerts its biological effects primarily through the activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various immune and endothelial cells.[1] Although it is considered a less potent agonist than PAF, its elevated concentrations in inflammatory microenvironments can lead to significant cellular activation.[2]
Key Cellular Players
The inflammatory response to this compound involves a coordinated interplay between several cell types:
-
Platelets: this compound induces platelet aggregation, a critical event in thrombosis and inflammation.[2]
-
Neutrophils: It acts as a chemoattractant for neutrophils, promoting their migration to sites of inflammation.[3]
-
Macrophages: this compound can stimulate macrophages to release pro-inflammatory cytokines.
-
Endothelial Cells: It can activate endothelial cells, leading to increased expression of adhesion molecules and enhanced vascular permeability.
Quantitative Data on this compound Activity
Quantitative data on the biological activity of this compound is crucial for understanding its pathophysiological relevance. The following table summarizes the available data comparing the potency of acyl-PAF (a class of compounds that includes this compound) to the more extensively studied alkyl-PAF (herein referred to as PAF).
| Biological Response | Agonist | Effective Concentration | Relative Potency | Cell Type | Reference |
| Platelet Aggregation | Acyl-PAF | 800 µM | ~100-fold less potent than PAF | Human Platelets | [2] |
| Platelet Aggregation | PAF | 8 µM | - | Human Platelets | [2] |
| Platelet Aggregation | PAF | Dose-dependent (50 nM to 14 µM) | Threshold dose: ~100 nM | Human Platelets | [4] |
Signaling Pathways Activated by this compound
Upon binding to the PAF receptor, this compound triggers a cascade of intracellular signaling events that culminate in a pro-inflammatory response. The primary signaling pathways are depicted below.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil chemotactic activity of PAF, histamine and neuromediators in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Butanoyl PAF and Platelet Aggregation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Butanoyl Platelet-Activating Factor (Butanoyl PAF) induces platelet aggregation. It delves into the intricate signaling pathways, presents available quantitative data, and offers detailed experimental protocols for the investigation of these processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.
Introduction to this compound and its Role in Platelet Aggregation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] this compound, a structural analog of PAF, features a butanoyl residue at the sn-2 position of the glycerol (B35011) backbone, in contrast to the acetyl group found in native PAF.[1] While generally less potent than its acetyl counterpart, this compound is a biologically active molecule capable of inducing platelet aggregation and other cellular responses through its interaction with the PAF receptor (PAF-R).[1]
The activation of platelets by this compound is a critical event in hemostasis and thrombosis. Upon stimulation, platelets undergo a series of morphological and biochemical changes, culminating in their aggregation to form a platelet plug. Understanding the precise molecular pathways governing this compound-induced platelet aggregation is paramount for the development of novel anti-thrombotic therapies.
Quantitative Data on this compound-Induced Platelet Aggregation
Precise EC50 values for this compound-induced platelet aggregation are not extensively reported in the readily available scientific literature. However, studies comparing the potency of various PAF analogs provide valuable insights into its relative activity.
Research indicates that the length of the acyl chain at the sn-2 position significantly influences the biological activity of PAF analogs. One study demonstrated that an acyl-PAF analog, which includes this compound, was approximately 100 times less potent than alkyl-PAF in inducing human platelet aggregation. In this study, a concentration of 800 µM of the acyl-PAF was required to achieve a similar level of aggregation as 8 µM of alkyl-PAF. This suggests that this compound likely has a significantly higher EC50 value compared to PAF.
Another study identified 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine as contributing to 40% of the total PAF-like bioactivity in a specific biological context, further confirming its role as a bioactive lipid.
| Compound | Relative Potency/Activity | Reference |
| Acyl-PAF (including this compound) | ~100-fold less potent than alkyl-PAF | |
| 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Accounts for 40% of PAF-like bioactivity in a specific context |
Signaling Pathways of this compound in Platelet Aggregation
This compound elicits its effects on platelets by binding to the specific PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) present on the platelet membrane.[1] The binding of this compound to the PAF-R initiates a cascade of intracellular signaling events that ultimately lead to platelet activation and aggregation. This process is primarily mediated through the activation of Gq and Gi proteins.[2]
Gq-Mediated Pathway
The activation of the Gq protein by the ligand-bound PAF-R is a central event in platelet activation.[1] This initiates the following downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytosol.[1]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG, activates Protein Kinase C (PKC).[1] PKC, in turn, phosphorylates a multitude of substrate proteins, leading to granule secretion, and ultimately, platelet aggregation.
Gi-Mediated Pathway
Concurrently, the PAF-R can also couple to the Gi protein, which initiates an inhibitory pathway that synergizes with the Gq pathway to promote platelet activation:
-
Adenylate Cyclase Inhibition: The activated alpha subunit of Gi inhibits the enzyme adenylate cyclase.[1]
-
Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Enhanced Calcium Signaling: Lower levels of cAMP reduce the activity of cAMP-dependent protein kinase (PKA), which normally promotes calcium sequestration. The net effect is a sustained elevation of intracellular calcium, further amplifying the activation signals initiated by the Gq pathway.[1]
Downstream Events Leading to Aggregation
The culmination of the Gq and Gi signaling pathways results in several key events that drive platelet aggregation:
-
Platelet Shape Change: The initial activation signals lead to a rapid change in platelet morphology from a discoid to a spherical shape with extended pseudopods.
-
Granule Secretion: Activated platelets release the contents of their dense and alpha granules, which include ADP, serotonin, and other pro-thrombotic factors that further amplify platelet activation and aggregation.
-
Integrin αIIbβ3 Activation: The inside-out signaling cascade leads to a conformational change in the platelet surface integrin αIIbβ3, increasing its affinity for fibrinogen.
-
Fibrinogen Binding and Aggregation: Activated integrin αIIbβ3 on adjacent platelets binds to fibrinogen, forming bridges between platelets and leading to the formation of a stable platelet aggregate.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a general method for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
4.1.1. Materials
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant
-
This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
4.1.2. Method
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP (supernatant).
-
Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in PBS containing 0.1% BSA to achieve the desired final concentrations for the assay. Due to its lower potency, a wider and higher concentration range should be tested compared to PAF, for example, from 1 µM to 1 mM.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a specific volume (e.g., 450 µL) of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes to allow the temperature to equilibrate.
-
Set the baseline (0% aggregation) with the PRP sample.
-
Set 100% aggregation using a corresponding volume of PPP.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of platelet aggregation against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation response.
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Platelets
Caption: Signaling cascade of this compound-induced platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
References
An In-depth Technical Guide to the Cellular Targets of Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanoyl Platelet-Activating Factor (Butanoyl PAF), a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), has garnered significant interest within the scientific community. As a naturally occurring product of lipid peroxidation, particularly of oxidized low-density lipoproteins (oxLDL), this compound is implicated in various pathophysiological processes, including inflammation and atherosclerosis. This technical guide provides a comprehensive overview of the known cellular targets of this compound, detailing its interaction with the Platelet-Activating Factor Receptor (PAF-R) and its potential engagement with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document summarizes key quantitative data, provides detailed experimental methodologies for studying this compound's activity, and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Primary Cellular Target: The Platelet-Activating Factor Receptor (PAF-R)
The principal cellular target of this compound is the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR) integral to inflammatory and thrombotic responses.[1][2] this compound acts as an agonist at this receptor, initiating a cascade of intracellular signaling events.
Binding Affinity and Potency
Table 1: Comparative Agonist Potency at the PAF Receptor
| Ligand | Relative Potency | Notes |
| Platelet-Activating Factor (PAF) | 1x | The canonical and most potent endogenous agonist. |
| This compound | ~0.1x - 0.01x | A less potent agonist, but found in higher concentrations in oxLDL.[2][3][4] |
PAF Receptor-Mediated Signaling Pathway
Upon binding of this compound, the PAF receptor, which couples to both Gq and Gi subtypes of heterotrimeric G proteins, undergoes a conformational change.[1][6] This initiates a well-defined signaling cascade:
-
G-Protein Activation: The activated PAF-R catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq and/or Gi proteins.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Cellular Responses: Activated PKC and elevated intracellular calcium levels lead to a variety of cellular responses, including platelet aggregation, neutrophil activation, and changes in vascular permeability.[4][7]
Caption: this compound-induced PAF Receptor Signaling Pathway.
Secondary Cellular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
In addition to its well-established role as a PAF-R agonist, this compound has been identified as a ligand and agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[5]
Agonist Activity at PPARγ
This compound is described as a specific, high-affinity ligand and agonist for PPARγ.[5] This interaction suggests a role for this compound in modulating gene expression related to monocyte/macrophage differentiation and the uptake of oxidized LDL.[5] Specific quantitative data on the EC50 or binding affinity of this compound for PPARγ are not extensively documented in publicly available literature.
Table 2: Interaction of this compound with PPARγ
| Target | Interaction Type | Reported Effect |
| PPARγ | Ligand, Agonist | Promotes monocyte/macrophage differentiation and uptake of oxidized LDL.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation, a key functional response mediated by the PAF receptor.
-
Materials:
-
This compound (in a suitable solvent, e.g., ethanol)
-
Platelet-Rich Plasma (PRP) isolated from fresh human or rabbit blood
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer
-
Phosphate Buffered Saline (PBS)
-
Aggregometer and cuvettes with stir bars
-
-
Procedure:
-
PRP Preparation: Collect fresh blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP. Collect the supernatant (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Sample Preparation: Prepare serial dilutions of this compound in PBS.
-
Aggregation Measurement:
-
Pipette a known volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate to 37°C with stirring.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add a small volume of the this compound dilution to the PRP and record the change in light transmission over time.
-
Repeat for each concentration of this compound to generate a dose-response curve.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal platelet aggregation response.
-
PAF Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.[8]
-
Materials:
-
This compound
-
Radiolabeled PAF (e.g., [3H]-PAF)
-
Cell membranes expressing PAF receptors (e.g., from platelets or transfected cell lines)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]-PAF, and varying concentrations of unlabeled this compound. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled PAF (non-specific binding).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following stimulation with this compound.[9][10]
-
Materials:
-
This compound
-
Cells expressing PAF receptors (e.g., CHO-K1 cells stably expressing human PAF-R)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorometric imaging plate reader or fluorescence microscope
-
-
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with the physiological salt solution to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add varying concentrations of this compound to the cells and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: General Experimental Workflow for Characterizing this compound Activity.
Conclusion
This compound primarily exerts its biological effects through the activation of the Platelet-Activating Factor Receptor, albeit with lower potency than PAF itself. Its high physiological abundance in specific microenvironments, such as sites of lipid peroxidation, underscores its importance as a significant inflammatory mediator. Furthermore, its ability to act as a ligand for PPARγ opens up additional avenues for its role in metabolic and inflammatory signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced roles of this compound in health and disease, and to explore its potential as a therapeutic target. Further research is warranted to elucidate the precise binding kinetics and to quantify its functional effects on both PAF-R and PPARγ to fully understand its physiological and pathological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "1-0-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine (Platelet Activating" by Duane O. Beaumont [scholarsrepository.llu.edu]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of paf-acether. Activators of protein kinase C stimulate cultured mast cell acetyltransferase without stimulating paf-acether synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Butanoyl PAF and PAF receptor interaction
An In-depth Technical Guide to the Interaction of Butanoyl PAF with the PAF Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[2] this compound, a close structural analog of PAF, is a significant bioactive lipid that arises from the oxidative decomposition of 2-arachidonoyl phospholipids, particularly within oxidized low-density lipoprotein (oxLDL).[3][4] While enzymatically produced PAF is highly potent, this compound is found in concentrations more than 100 times greater in oxLDL, making it a physiologically relevant signaling molecule.[4] This guide provides a detailed examination of the interaction between this compound and the PAFR, focusing on signaling pathways, quantitative analysis, and key experimental methodologies.
The PAF Receptor and this compound Interaction
The PAF receptor is a classic seven-transmembrane GPCR that, upon activation, couples to various heterotrimeric G proteins, primarily Gq and Gi.[5] The binding of an agonist like PAF or this compound initiates a conformational change in the receptor, triggering downstream intracellular signaling cascades.[1] The structural requirements for PAFR activation are specific, demanding an ether linkage at the sn-1 position and a short acyl chain at the sn-2 position of the glycerol (B35011) backbone.[1][5] Elongating the acetyl group at the sn-2 position by just two carbons can decrease the activity by 10- to 100-fold.[1] This explains the reduced potency of this compound compared to PAF, which has a shorter acetyl group.
Signaling Pathways
Activation of the PAF receptor by this compound predominantly initiates the Gq-protein signaling pathway. This cascade leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[2] The subsequent rise in cytosolic Ca2+ levels, along with DAG, activates isoforms of Protein Kinase C (PKC), which then phosphorylate a multitude of downstream protein targets, leading to various cellular responses such as platelet aggregation, inflammation, and neurotransmission.[2]
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Downstream Effects of Butanoyl-PAF Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl-PAF (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) is a synthetic analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a diverse range of physiological and pathological processes. Like PAF, Butanoyl-PAF exerts its effects primarily through the activation of the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[1][2] The binding of Butanoyl-PAF to PAF-R initiates a cascade of intracellular signaling events, leading to profound downstream effects on cellular behavior. This technical guide provides an in-depth overview of the core downstream signaling pathways and cellular responses following Butanoyl-PAF activation, with a focus on inflammation and oncology. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of Butanoyl-PAF and its therapeutic potential.
Core Signaling Pathways Activated by Butanoyl-PAF
Activation of the PAF receptor by Butanoyl-PAF triggers a signaling cascade that influences numerous cellular functions. The primary signaling pathways implicated in Butanoyl-PAF's mechanism of action include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. A critical early event in this signaling cascade is the mobilization of intracellular calcium.
Intracellular Calcium Mobilization
Upon binding of Butanoyl-PAF to its receptor, G-protein activation leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium release is often followed by an influx of extracellular calcium through plasma membrane channels. The resulting increase in intracellular calcium concentration is a crucial second messenger that activates a variety of downstream effectors, including protein kinases and transcription factors, which in turn regulate cellular processes such as inflammation, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Butanoyl-PAF activation of the PAF receptor can lead to the activation of PI3K. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of Akt by upstream kinases such as PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression.[3][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway activated by Butanoyl-PAF. This pathway is involved in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[5] PAF receptor activation can stimulate the MAPK cascade, which typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). One of the most well-characterized MAPK pathways is the Ras-Raf-MEK-ERK pathway. Activation of this pathway by Butanoyl-PAF can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression that drive cellular responses.[6]
Downstream Cellular and Physiological Effects
The activation of the aforementioned signaling pathways by Butanoyl-PAF translates into a range of significant cellular and physiological effects, with prominent roles in inflammation and cancer biology.
Inflammatory Responses
Butanoyl-PAF, as a PAF receptor agonist, is a potent pro-inflammatory mediator. Its activation of immune cells, such as neutrophils, macrophages, and platelets, contributes to the inflammatory cascade. Key inflammatory effects include:
-
Chemotaxis and Immune Cell Recruitment: Butanoyl-PAF can induce the directed migration of inflammatory cells to sites of inflammation.
-
Cytokine and Chemokine Production: Activation of the MAPK and PI3K/Akt pathways can lead to the transcriptional upregulation of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), further amplifying the inflammatory response.[7][8][9]
-
Increased Vascular Permeability: Butanoyl-PAF can induce changes in the endothelial barrier, leading to increased vascular permeability and edema.
Role in Oncology
The signaling pathways activated by Butanoyl-PAF are also deeply implicated in the development and progression of cancer.[2] The downstream effects of Butanoyl-PAF in the context of oncology include:
-
Cell Proliferation and Survival: By activating the PI3K/Akt and MAPK pathways, Butanoyl-PAF can promote cancer cell proliferation and inhibit apoptosis, contributing to tumor growth.[1]
-
Cell Migration and Metastasis: These signaling pathways also regulate the cytoskeletal rearrangements and changes in cell adhesion necessary for cell migration and invasion, key processes in metastasis.
-
Angiogenesis: Butanoyl-PAF can stimulate the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and survival. This is often mediated by the upregulation of pro-angiogenic factors.
Quantitative Data on Downstream Effects
The following tables summarize quantitative data related to the downstream effects of PAF receptor activation. While specific data for Butanoyl-PAF is limited, the provided data for PAF and its analogs offer valuable insights into the expected dose-dependent effects.
Table 1: Dose-Response of PAF on Cancer Cell Proliferation
| Cell Line | Agonist | Concentration Range | Effect | Reference |
| Ramos (B-cell line) | PAF | 10⁻¹² M - 10⁻⁶ M | Stimulation of IgM production | [10] |
| Ramos (B-cell line) | PAGPC | 10⁻⁹ M - 10⁻⁵ M | Stimulation of IgM production (less potent than PAF) | [10] |
| Prostate Cancer (PC-3) | Compound 7f | ~35-106 µM | Dose-dependent decrease in cell viability (IC50) | [11] |
Table 2: Butanoyl-PAF and PAF Concentrations Used in In Vitro Studies
| Study Focus | Agonist | Cell Type | Concentration | Observed Effect | Reference |
| Platelet Aggregation | PAF | Human Platelets | 10⁻¹² M - 10⁻⁹ M | Biological activity | [12] |
| MAPK Activation | PAF | Bovine Neutrophils | EC50 ~13-30 nM | Phosphorylation of ERK1/2 | [13] |
| Endocannabinoid Synthesis | PAF | Human Platelets, Mouse Macrophages | 10⁻⁵ M (stock) | Generation of 2-AG | [14] |
| NO Production | PAF | Human Endothelial Cells | Not Specified | Increased NO production | [15] |
Table 3: Fold Change in Inflammatory Cytokine Gene Expression
| Treatment | Gene | Cell/Tissue Type | Fold Change | Reference |
| Bipolar Patients vs. Controls | IL-1β, IL-6, TNF-α | Lymphocytes | Significantly increased | [7] |
| Roridin A Exposure | IL-1β, iNOS, MCP-1, TNF-α, IL-6, MIP-2 | Mouse Nasal Airways | Significantly increased | [8] |
| MPTP Intoxication | IFN-γ, IL-12 | Mouse Brain | Significantly upregulated | [9] |
| Indole-3-carboxylic Acid Derivative | TLR3, TLR4, IL-6, TNF-α | Macrophage-like cells | High-fold increase | [16] |
Mandatory Visualizations
Signaling Pathways
Caption: Butanoyl-PAF Signaling Pathways.
Experimental Workflows
Caption: Intracellular Calcium Imaging Workflow.
Caption: Western Blotting Workflow.
Caption: Cell Migration (Scratch) Assay Workflow.
Caption: Angiogenesis (Tube Formation) Assay Workflow.
Caption: Gene Expression Analysis (qPCR) Workflow.
Experimental Protocols
Intracellular Calcium Concentration Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to Butanoyl-PAF stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cells of interest cultured on glass coverslips or in black-walled, clear-bottom microplates
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Butanoyl-PAF stock solution
Procedure:
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.
-
To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04% (w/v).
-
If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
For adherent cells, aspirate the culture medium and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
For suspension cells, pellet the cells by centrifugation, resuspend in the loading solution, and incubate under the same conditions.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip with loaded cells onto the microscope stage or place the microplate in the plate reader.
-
Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Introduce Butanoyl-PAF at the desired concentration to the cells.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Western Blot Analysis of Phospho-Akt and Phospho-ERK
This protocol details the detection of phosphorylated Akt (p-Akt) and ERK (p-ERK) as markers of PI3K/Akt and MAPK pathway activation, respectively, following Butanoyl-PAF stimulation.
Materials:
-
Cells of interest
-
Butanoyl-PAF
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with Butanoyl-PAF at various concentrations and for different time points. Include an untreated control.
-
After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) or a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
Cell Migration Scratch Assay
This protocol describes a method to assess the effect of Butanoyl-PAF on cell migration.
Materials:
-
Cells of interest
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile pipette tip (p200 or p10) or a scratch-making tool
-
Culture medium with and without Butanoyl-PAF
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate and grow until they form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
-
Treatment and Imaging:
-
Wash the cells with PBS to remove detached cells and debris.
-
Add fresh culture medium containing the desired concentration of Butanoyl-PAF. Include a control with vehicle only.
-
Capture an image of the scratch at time 0.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., every 6, 12, or 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time.
-
Compare the migration rate between Butanoyl-PAF-treated and control cells.
-
Angiogenesis Tube Formation Assay
This protocol is used to evaluate the effect of Butanoyl-PAF on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Culture plates (e.g., 96-well or 48-well)
-
Endothelial cell growth medium with and without Butanoyl-PAF
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled culture plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in medium containing the desired concentration of Butanoyl-PAF or vehicle control.
-
Seed the cells onto the solidified matrix.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
-
Compare the angiogenic potential of Butanoyl-PAF-treated cells to the control.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying changes in the expression of target genes (e.g., inflammatory cytokines) in response to Butanoyl-PAF.
Materials:
-
Cells of interest
-
Butanoyl-PAF
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with Butanoyl-PAF for a specified duration.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in Butanoyl-PAF-treated samples relative to control samples using the 2^(-ΔΔCt) method.
-
References
- 1. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PI3K-Akt pathway mediates antiapoptotic effects of beta-adrenergic agonist in airway eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of BRAF-mediated PI3K/Akt/mTOR pathway on biological characteristics and chemosensitivity of NSCLC A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAF-mediated MAPK signaling hyperactivation via LAMTOR3 induces pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfected platelet-activating factor receptor activates mitogen-activated protein (MAP) kinase and MAP kinase kinase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal gene expression of proinflammatory cytokines and their receptors in the lymphocytes of bipolar patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Expression of Toll-like Receptor Genes and Antiviral Cytokines in Macrophage-like Cells in Response to Indole-3-carboxylic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Butanoyl PAF in Plasma Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses.[1][2] Butanoyl PAF (C4-PAF) is a specific isoform of PAF characterized by a butanoyl group at the sn-2 position of the glycerol (B35011) backbone. Accurate quantification of this compound in plasma is crucial for understanding its role in various diseases and for the development of targeted therapeutics.
This application note provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
This compound Signaling Pathway
This compound, like other PAF isoforms, exerts its biological effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor.[3][4] This interaction initiates a cascade of intracellular signaling events, leading to various cellular responses.[4][5]
Quantitative Data Summary
The following table summarizes representative concentrations of PAF in human plasma from various studies. It is important to note that concentrations can vary significantly based on the patient population, sample handling, and analytical methodology.
| Condition | Analyte | Concentration Range (pg/mL) | Analytical Method | Reference |
| Healthy Controls | Total PAF | 140 ± 122 | Bioassay | [6] |
| Ischemic Stroke Patients | Total PAF | 294 ± 211 | Bioassay | [6] |
| Healthy Controls | Total PAF | 19.62 ± 3.94 (µg/mL) | LC-MS/MS | [7] |
| Coronary Artery Disease | Total PAF | 22.77 ± 1.26 (µg/mL) | LC-MS/MS | [7] |
| Healthy Volunteers | Total PAF | Not specified | Radioimmunoassay | [8] |
| Asthma Patients (remission) | Total PAF | Markedly higher than controls | Radioimmunoassay | [8] |
| Asthma Patients (attack) | Total PAF | Markedly higher than controls | Radioimmunoassay | [8] |
| Heart Failure Patients | Total PAF | 0.03 to 5.6 (pmol/mL) | Not specified | [9] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol details the steps for the extraction and quantification of this compound from plasma samples.
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., Butanoyl-d4 PAF)
-
LC-MS grade methanol (B129727), acetonitrile, butanol, and water
-
Formic acid
-
Control plasma (e.g., human, rat)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Workflow
Sample Preparation
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Serially dilute the stock solution with methanol to prepare working standard solutions for calibration curves and QC samples.[10]
-
Spike blank plasma with the working standard solutions to achieve final concentrations for the calibration curve and QC samples.
-
-
Internal Standard Preparation:
-
Prepare a stock solution of the deuterated internal standard in methanol.
-
Dilute the stock solution to a working concentration.
-
-
Lipid Extraction from Plasma: A single-phase extraction method using butanol and methanol is recommended for its efficiency and suitability for high-throughput analysis.[11][12]
-
Thaw plasma samples to room temperature.
-
To a microcentrifuge tube, add 10 µL of plasma.
-
Add a fixed amount of the internal standard working solution.
-
Add 100 µL of 1-butanol:methanol (1:1 v/v) containing 5 mM ammonium (B1175870) formate.[11][13]
-
Vortex the mixture vigorously for 10 seconds.
-
Sonicate for 1 hour.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of phospholipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute this compound.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for PAF analysis.[2] However, negative ion mode can be advantageous to reduce interference from isobaric lysophosphatidylcholines.[2]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. The dominant fragment ion for PAF is typically m/z 184, corresponding to the phosphocholine (B91661) headgroup.[1]
-
Collision Energy: Optimize the collision energy for the specific MRM transitions to achieve maximum sensitivity.
-
Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard from the chromatograms.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma samples using LC-MS/MS. This method offers high sensitivity and specificity, making it a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease. Adherence to proper sample handling and quality control procedures is essential for obtaining accurate and reproducible results.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased levels of blood platelet-activating factor (PAF) and PAF-like lipids in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased plasma level of platelet-activating factor (PAF) and decreased serum PAF acetylhydrolase (PAFAH) activity in adults with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet activating factor (PAF) and activity of its biosynthetic and catabolic enzymes in blood and leukocytes of male patients with newly diagnosed heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note and Protocol: Mass Spectrometry Analysis of Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl PAF (1-O-hexadecyl-2-butanoyl-sn-glyceryl-3-phosphocholine) is a platelet-activating factor (PAF) analog found in oxidized low-density lipoproteins (oxLDL).[1] While it is less potent than PAF, it is present in significantly higher amounts in oxLDL, making it a physiologically relevant signaling molecule.[1][2] this compound, like PAF, exerts its effects through the PAF receptor (PAFR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3][4] Accurate and sensitive detection and quantification of this compound are crucial for understanding its role in inflammatory processes and related pathologies. This document provides detailed protocols for the analysis of this compound using mass spectrometry.
Quantitative Data Presentation
The following table summarizes the key mass-to-charge ratios (m/z) for the identification of this compound in positive ion mode mass spectrometry.
| Ion Description | Predicted m/z |
| [M+H]⁺ | 552.4 |
| [M+Na]⁺ | 574.4 |
| Phosphocholine (B91661) head group | 184.1 |
| [M+H - C₄H₆O]⁺ (Loss of butanoyl ketene) | 482.4 |
| [M+H - C₄H₇O₂]⁺ (Loss of butanoic acid) | 464.4 |
Experimental Protocols
Sample Preparation
A clean sample is essential for successful mass spectrometry analysis to minimize ion suppression and ensure accurate quantification.
Materials:
-
Organic solvents (e.g., methanol (B129727), acetonitrile, chloroform) of HPLC grade or higher
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
2 mL glass vials with screw caps
Protocol for Extraction from Biological Fluids (e.g., Plasma):
-
To 1 mL of plasma, add 2 mL of methanol and 1 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
For further cleanup and concentration, employ Solid Phase Extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reconstituted sample.
-
Wash with a low percentage of organic solvent in water to remove salts and polar impurities.
-
Elute the lipids with methanol or acetonitrile.
-
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Transfer the final sample to a 2 mL glass vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy (for MS/MS): 20-40 eV (optimization recommended)
-
Scan Range (Full Scan): m/z 100-1000
-
Product Ion Scans (for fragmentation analysis): Focus on the precursor ion [M+H]⁺ at m/z 552.4.
Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the PAF receptor.
Experimental Workflow for MS Analysis of this compound
Caption: Workflow for the mass spectrometry analysis of this compound.
Expected Fragmentation Pattern
The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to follow patterns characteristic of glycerophosphocholines. The most prominent fragment ion is typically the phosphocholine head group at m/z 184.1, resulting from the cleavage of the glycerophosphate bond. Other significant fragments arise from the neutral loss of the butanoyl group as a ketene (B1206846) or as butanoic acid from the precursor ion.
The primary fragmentation involves the loss of the phosphocholine head group. Further fragmentation can occur at the sn-2 position with the loss of the butanoyl group.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using LC-MS. The methodologies outlined, from sample preparation to data interpretation, are intended to provide a robust framework for researchers investigating the role of this important lipid mediator in various physiological and pathological contexts. Adherence to these protocols will facilitate the reliable identification and quantification of this compound, contributing to a deeper understanding of its biological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Butanoyl Platelet-Activating Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Butanoyl PAF, a synthetic analog of PAF, is utilized in research to study the specific mechanisms of PAF receptor signaling. Accurate and sensitive quantification of this compound is crucial for understanding its biological activity and for the development of therapeutic agents targeting the PAF pathway. This application note provides a detailed protocol for the separation and quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for the analysis of lipid mediators.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.
-
Sample Loading: Acidify the biological sample (e.g., plasma, cell culture supernatant) with a weak acid and load it onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and equilibrated with water.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute this compound and other lipids from the cartridge using a higher concentration of organic solvent, such as methanol or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
HPLC-MS/MS Method
The separation of this compound is achieved using reversed-phase HPLC, which separates molecules based on their hydrophobicity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B, gradually increase to elute this compound, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ion (m/z) | Specific fragment ion for this compound (e.g., phosphocholine (B91661) headgroup at m/z 184) |
| Collision Energy | Optimized for the specific transition |
Data Presentation
The following table summarizes representative quantitative data for the analysis of PAF and its analogs using HPLC-MS/MS. Actual values for this compound should be determined experimentally.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| PAF (C16:0) | ~1 pg (1.9 fmol)[1] | ~5 pg | 1 - 1000 pg[1] |
| PAF Analogs | 0.25 - 5 pg | 1 - 20 pg | Varies by compound |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Platelet-Activating Factor (PAF) Signaling Pathway
Caption: Simplified PAF receptor signaling cascade.
Conclusion
This application note provides a robust and detailed protocol for the separation and quantification of this compound using HPLC-MS/MS. The described method, including sample preparation and optimized chromatographic and mass spectrometric conditions, offers high sensitivity and specificity, making it suitable for a wide range of research and drug development applications. The provided diagrams illustrate the experimental workflow and the key signaling events initiated by PAF receptor activation.
References
Application Notes and Protocols for Butanoyl PAF ELISA Kit in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Butanoyl Platelet-Activating Factor (Butanoyl PAF) in various biological fluids using a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. This compound, an analog of the more commonly studied C16-PAF (alkyl-PAF), also demonstrates biological activity, although it is generally less potent. The quantification of this compound in biological samples is crucial for understanding its role in various diseases and for the development of targeted therapeutics. This document outlines the principles of a competitive ELISA for this compound, detailed experimental protocols, and relevant technical data.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay for the quantitative determination of this compound. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody.
The microplate wells are pre-coated with a monoclonal antibody specific for PAF. During incubation, this compound from the sample competes with a known amount of biotin-labeled PAF for binding to the antibody. After washing away any unbound substances, an enzyme-conjugated avidin (B1170675) (such as Horseradish Peroxidase - HRP) is added, which binds to the biotinylated PAF. Following another wash, a substrate solution is added to the wells. The resulting color development is inversely proportional to the amount of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available PAF ELISA kits. It is important to note that these kits are generally optimized for C16-PAF. While they are expected to detect this compound due to structural similarity, the sensitivity and specificity for this compound may differ. Researchers should validate the kit for their specific application. Studies have shown that the butanoyl analog of PAF is approximately 7-fold less active biologically than C16-PAF, which may be reflected in its binding affinity in an immunoassay[[“]].
Table 1: Typical Performance Characteristics of PAF ELISA Kits
| Parameter | Typical Value |
| Assay Type | Competitive Inhibition ELISA |
| Detection Range | 0.468 - 30 ng/mL[2] |
| Sensitivity | 0.224 ng/mL[2] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, other biological fluids[2][3] |
| Assay Duration | 2.5 - 4.5 hours[2][4] |
Table 2: Precision of a Typical PAF ELISA Kit
| Precision Type | Coefficient of Variation (CV%) |
| Intra-Assay | < 10%[2][3] |
| Inter-Assay | < 12%[2][3] |
Note on Cross-Reactivity: Commercial PAF ELISA kits are designed to have high specificity for PAF. However, cross-reactivity with other PAF analogs is possible. The extent of cross-reactivity with this compound should be determined by the end-user by spiking known amounts of this compound into the assay.
Signaling Pathway of PAF and its Analogs
This compound, like other PAF analogs, is believed to exert its biological effects through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Binding of the ligand to PAF-R can trigger multiple intracellular signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and immune cell activation.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Butanoyl PAF Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is an analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Like PAF, it exerts its biological effects primarily through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3] Activation of PAFR stimulates various signal transduction pathways, including the phospholipase C cascade, leading to an increase in intracellular calcium, and the activation of mitogen-activated protein kinases (MAPKs).[3][4] While this compound is generally considered less potent than PAF, it is found in oxidized low-density lipoproteins and is a physiologically relevant bioactive molecule.[5]
These application notes provide detailed protocols for three common in vitro cell-based assays to quantify the activity of this compound: the Calcium Mobilization Assay, the Reporter Gene Assay, and the Chemotaxis Assay.
This compound Receptor Signaling Pathway
Upon binding to the PAF receptor (PAFR), this compound initiates a signaling cascade. The receptor is primarily coupled to Gq and Gi/Go proteins.[3][6] Activation of the Gq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This rapid increase in cytosolic calcium is a hallmark of PAFR activation and serves as a direct measure of receptor engagement.
Quantitative Data Summary
The following table summarizes representative data for PAF receptor agonists. Note that this compound is approximately 10-fold less potent than PAF (1-alkyl-2-acetyl-sn-glycero-3-phosphocholine).[5] Actual EC50 values can vary based on the specific cell line, receptor expression levels, and assay conditions.
| Compound | Assay Type | Cell Line | EC50 Value (nM) |
| PAF | Calcium Mobilization | CHO-K1 expressing human PAFR | 0.1 - 1.0 |
| This compound | Calcium Mobilization | CHO-K1 expressing human PAFR | 1.0 - 10.0 (Estimated) |
| PAF | Chemotaxis | Human Eosinophils | 1.0 - 100 |
| PAF | Reporter Gene (NF-κB) | HEK293T expressing human PAFR | 0.5 - 5.0 |
Calcium Mobilization Assay
Application Note
Principle: This assay directly measures the activation of the Gq-coupled PAF receptor by quantifying the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon agonist stimulation.[7][8] Cells expressing PAFR are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9] Upon this compound binding, the subsequent release of Ca²⁺ from the endoplasmic reticulum leads to a significant increase in the dye's fluorescence intensity, which is measured in real-time using a fluorescence plate reader.[7][10]
Applications:
-
Determination of agonist potency (EC50) and efficacy for this compound and other analogs.
-
High-throughput screening for PAFR agonists and antagonists.
-
Characterizing the signaling pathway of PAFR variants.
Experimental Workflow
Detailed Protocol
Materials:
-
Cells: CHO-K1 or HEK293T cells stably expressing the human PAF receptor (e.g., from Eurofins DiscoverX, Cat#: HTS076RTA).[8]
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
Cell Culture Medium (e.g., Ham's F12 or DMEM with 10% FBS).
-
Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid (B1678239), pH 7.4.
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium Assay Kit, Molecular Devices).
-
This compound and other test compounds.
-
-
Equipment:
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Procedure:
-
Cell Plating: The day before the assay, seed the PAFR-expressing cells into the black-walled microplate at a density of 30,000 cells/well (for 96-well) or 9,000 cells/well (for 384-well) in 100 µL or 30 µL of culture medium, respectively.[11]
-
Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the assay day, prepare the calcium dye solution according to the manufacturer's instructions, typically by diluting it in the assay buffer containing probenecid (which inhibits dye leakage from the cells).
-
Remove the culture medium from the wells and add an equal volume of the dye solution (e.g., 100 µL for 96-well plates).
-
Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature, protected from light.[12]
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM final concentration) in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader, set to 37°C.
-
Set the instrument to record fluorescence (Excitation: ~488 nm, Emission: ~525 nm).[9]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated pipettor, add the this compound dilutions to the corresponding wells.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[9]
-
Data Analysis:
-
The change in fluorescence is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Reporter Gene Assay
Application Note
Principle: This assay measures a transcriptional event downstream of PAFR signaling.[13] Cells are co-transfected with a PAFR expression vector and a reporter construct. The reporter construct contains a gene for a readily measurable enzyme (e.g., luciferase or β-lactamase) under the control of a promoter with response elements for transcription factors activated by PAFR signaling, such as NF-κB or CREB.[4] When this compound activates the receptor, the signaling cascade leads to the activation of these transcription factors, driving the expression of the reporter gene. The resulting enzyme activity is quantified and is proportional to the receptor activation.[14]
Applications:
-
Investigating the involvement of specific transcription factors in this compound signaling.
-
Screening for compounds that modulate PAFR signaling at the transcriptional level.
-
Suitable for endpoint assays and can be highly sensitive.
Experimental Workflow
Detailed Protocol
Materials:
-
Cells: HEK293T or other easily transfectable cell line.
-
Plasmids:
-
Expression vector containing human PAFR cDNA.
-
Reporter vector (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro], Promega).
-
Control vector for normalization (e.g., expressing Renilla luciferase).
-
-
Reagents:
-
Transfection Reagent (e.g., Lipofectamine 3000, Attractene).[14]
-
Cell Culture Medium (DMEM with 10% FBS).
-
Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System, Promega).
-
-
Equipment:
-
Luminometer.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Procedure:
-
Transfection: In a 96-well plate, perform reverse transfection according to the reagent manufacturer's protocol.[14] Briefly, prepare a mixture of the PAFR expression plasmid, the NF-κB reporter plasmid, the normalization plasmid, and the transfection reagent. Add this mixture to the wells, followed by seeding the HEK293T cells (approx. 20,000 cells/well).
-
Incubation: Incubate for 24-48 hours to allow for receptor and reporter expression.
-
Cell Treatment: Replace the medium with serum-free medium and incubate for 3-4 hours to reduce background signaling.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate for an additional 6-18 hours. The optimal time should be determined empirically.
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided with the assay kit (e.g., 20 µL per well).
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque white microplate suitable for luminescence.
-
Add the firefly luciferase substrate and immediately measure the luminescence in a luminometer.
-
Subsequently, add the Stop & Glo® Reagent (which quenches the firefly reaction and activates the Renilla luciferase) and measure the luminescence again.
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. This corrects for variations in cell number and transfection efficiency.[13]
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
Application Note
Principle: Chemotaxis is the directed migration of cells towards a chemical gradient. PAF is a known potent chemoattractant for various immune cells, such as eosinophils and neutrophils.[15] This assay measures the ability of this compound to induce cell migration. Cells are placed in the upper chamber of a transwell insert (which has a porous membrane), while the lower chamber contains this compound. If this compound is a chemoattractant, cells will migrate through the pores towards the higher concentration in the lower chamber. The number of migrated cells is then quantified.
Applications:
-
Assessing the chemoattractant properties of this compound.
-
Screening for inhibitors of PAFR-mediated cell migration.
-
Studying the role of this compound in inflammatory cell recruitment.
Experimental Workflow
Detailed Protocol
Materials:
-
Cells: Immune cells expressing PAFR, such as human eosinophils, neutrophils, or a cell line like HL-60 differentiated towards a neutrophil phenotype.
-
Assay Plate: 24-well or 96-well chemotaxis plates with inserts (e.g., Costar Transwell, 5 µm pore size).
-
Reagents:
-
Assay Medium (e.g., RPMI with 0.1% BSA).
-
This compound.
-
Cell stain (e.g., Calcein AM or Giemsa stain).
-
-
Equipment:
-
Fluorescence microscope or plate reader for quantification.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Cotton swabs.
-
Procedure:
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in assay medium and add them to the lower wells of the chemotaxis plate (e.g., 600 µL for a 24-well plate). Use assay medium alone as a negative control.
-
Cell Preparation: Harvest cells, wash, and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.[16]
-
Assay Assembly: Carefully place the transwell inserts into the lower wells, avoiding air bubbles.
-
Cell Addition: Add the cell suspension to the upper chamber of each insert (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-4 hours. The optimal time depends on the cell type and should be determined empirically.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane. For example, fix with methanol (B129727) and stain with Giemsa.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells (e.g., with Calcein AM), measure the fluorescence of the bottom of the membrane using a plate reader.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each concentration of this compound.
-
Plot the number of migrated cells against the this compound concentration. The resulting bell-shaped curve is typical for chemotaxis, where very high concentrations can lead to receptor desensitization and reduced migration.
-
The optimal chemoattractant concentration is the peak of this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTAFR platelet activating factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. glpbio.cn [glpbio.cn]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Ready-to-Assay PAF Platelet Activating Factor Receptor Frozen Cells [discoverx.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. qiagen.com [qiagen.com]
- 15. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Butanoyl PAF in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a bioactive lipid, an analog of the potent inflammatory mediator, Platelet-Activating Factor (PAF). It is an important signaling molecule present in oxidized low-density lipoprotein (oxLDL) and is implicated in various physiological and pathological processes, including inflammation, immune responses, and cardiovascular disease. This compound exerts its effects through binding to the PAF receptor (PAFR), a G-protein coupled receptor, and also acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.
These application notes provide a detailed protocol for the proper dissolution and handling of this compound in ethanol (B145695), a common solvent for this lipid, to ensure its stability and efficacy in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₈NO₇P | --INVALID-LINK-- |
| Molecular Weight | 551.7 g/mol | --INVALID-LINK-- |
| Solubility in Ethanol | 30 mg/mL | --INVALID-LINK-- |
| Recommended Storage | -20°C | --INVALID-LINK-- |
| Stability in Ethanol | ≥ 2 years at -20°C | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (solid form)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Sterile glass pipettes or syringes
-
Vortex mixer
-
Argon or nitrogen gas (optional, for long-term storage)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For a 10 mg/mL stock solution, weigh 10 mg of the solid.
-
Dissolution:
-
Aseptically add the appropriate volume of anhydrous ethanol to the vial containing the weighed this compound. To prepare a 10 mg/mL solution, add 1 mL of ethanol for every 10 mg of this compound.
-
Securely cap the vial.
-
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any particulates. Gentle warming to 37°C can aid in dissolution if necessary.
-
Storage:
-
For short-term storage (up to one week), the stock solution can be stored at -20°C.
-
For long-term storage, it is recommended to overlay the solution with an inert gas (argon or nitrogen) before capping to minimize oxidation. Store at -20°C for up to two years.
-
Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into smaller, single-use vials.
-
Protocol 2: Preparation of Working Dilutions
This protocol outlines the preparation of working solutions from the 10 mg/mL stock solution.
Materials:
-
This compound stock solution (10 mg/mL in ethanol)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Perform serial dilutions to achieve the desired final concentration.
-
For a 1:10 dilution, add 10 µL of the stock solution to 90 µL of anhydrous ethanol.
-
For a 1:100 dilution, add 10 µL of the 1:10 diluted solution to 90 µL of anhydrous ethanol.
-
Vortex briefly after each dilution step to ensure thorough mixing.
-
Prepare fresh working dilutions for each experiment to ensure accuracy.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for treating cells with this compound.
Caption: A typical workflow for treating cultured cells with this compound.
This compound Signaling through the PAF Receptor
This compound activates the PAF receptor (PAFR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.
Caption: this compound activates the PAFR, leading to downstream signaling cascades.
This compound Signaling through PPARγ
This compound can also enter the cell and act as a ligand for the nuclear receptor PPARγ, modulating the expression of genes involved in metabolism and inflammation.
Caption: this compound activates PPARγ to regulate gene expression.
Preparing Butanoyl PAF Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a potent analog of the inflammatory phospholipid mediator, Platelet-Activating Factor (PAF). As a product of the oxidative decomposition of 2-arachidonoyl phospholipids, this compound is a significant signaling molecule found in oxidized low-density lipoprotein (oxLDL).[1][2] It functions as a PAF receptor (PAFR) agonist, though it is approximately 10-fold less potent than PAF itself.[1] However, its presence in oxLDL is over 100 times greater than that of enzymatically generated PAF, highlighting its physiological relevance.[1]
This application note provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications, including studies on inflammation, cardiovascular disease, and cancer.
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions is critical for experimental reproducibility. The following table summarizes the key physicochemical properties and solubility of this compound.
| Property | Value | Reference |
| CAS Number | 85405-03-4 | [1] |
| Molecular Formula | C₂₈H₅₈NO₇P | [1][3] |
| Formula Weight | 551.7 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| Formulation | Typically supplied as a solution in ethanol (B145695). | [1] |
| Storage Temperature | -20°C | [2] |
| Solubility | ||
| DMF | 14 mg/mL | [1] |
| DMSO | 12 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution from this compound provided as a solid. If this compound is supplied in a solvent, it may be necessary to evaporate the solvent under a gentle stream of nitrogen before proceeding.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5517 mg of this compound (Formula Weight = 551.7 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous ethanol to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 0.5517 mg, add 100 µL of ethanol.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the high concentration of organic solvent in the stock solution can be toxic to cells. Therefore, it is crucial to prepare diluted working solutions in a vehicle compatible with the experimental system (e.g., cell culture medium, buffer).
Materials:
-
10 mM this compound stock solution in ethanol
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
Procedure:
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in the working solution is minimal and does not exceed a level that affects the experimental system (typically <0.1%).
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Handling and Storage Recommendations
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
-
Long-term Storage: For long-term storage, this compound solutions should be kept at -20°C. When stored properly, solutions in ethanol are stable for at least two years.[4]
-
Light Sensitivity: Protect solutions from direct light.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[5] Activation of the PAFR can trigger multiple intracellular signaling cascades, primarily through Gq, Gi, and G12/13 proteins.[6] This leads to the activation of phospholipases (PLC, PLD, PLA₂), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system.[6] Downstream effects include an increase in intracellular calcium concentration and activation of the NF-κB pathway, culminating in various cellular responses such as inflammation, platelet aggregation, and immune cell activation.[5][6]
Caption: this compound signaling cascade.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for utilizing a this compound stock solution in a cell-based experiment to assess its effect on a specific cellular response.
Caption: General experimental workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Use of Butanoyl PAF in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF) is a biologically active phospholipid and an analog of the potent inflammatory mediator, Platelet-Activating Factor (PAF). Unlike the enzymatically produced PAF (alkyl-PAF), this compound is primarily generated through the non-enzymatic oxidation of phospholipids (B1166683) within low-density lipoproteins (LDL).[1] This oxidative modification makes this compound a significant component of oxidized LDL (oxLDL), a key player in the pathogenesis of atherosclerosis and other inflammatory diseases.[1]
While this compound is less potent than PAF in activating the PAF receptor (PAF-R), it is found in significantly higher concentrations within oxLDL, suggesting a crucial role in the chronic inflammatory processes associated with cardiovascular disease.[1][2] Understanding the bioactivity and signaling of this compound is therefore of great interest in lipidomics research and drug development for inflammatory and cardiovascular disorders.
These application notes provide a comprehensive overview of the use of this compound in lipidomics studies, including its biological significance, signaling pathways, and detailed protocols for its analysis and functional characterization.
Biological Significance and Data Presentation
This compound, as a component of oxidized LDL, contributes to the pro-inflammatory and pro-atherogenic properties of these modified lipoproteins. It acts as an agonist for the PAF receptor, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades that lead to cellular activation, inflammation, and platelet aggregation.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to PAF. This data is essential for designing experiments and interpreting results in lipidomics studies.
| Parameter | This compound | Platelet-Activating Factor (PAF) | Reference |
| Potency (Platelet Aggregation) | ~100-fold less potent than PAF | High Potency | [2] |
| Relative Abundance in oxLDL | High (significantly more abundant than PAF) | Low (present in trace amounts) | [1] |
| Receptor Binding | Agonist at the PAF receptor | Potent agonist at the PAF receptor | [3] |
| Formation | Non-enzymatic oxidation of LDL phospholipids | Enzymatic synthesis by various inflammatory cells | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating the Platelet-Activating Factor Receptor (PAF-R). PAF-R is a G-protein coupled receptor that, upon activation, can couple to different G-proteins, primarily Gq and Gi, leading to the activation of various downstream signaling cascades.
The binding of this compound to PAF-R triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, leading to a rapid increase in cytosolic calcium concentration ([Ca2+]i). This calcium influx, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses, including platelet aggregation, inflammation, and immune cell activation.[3]
This compound Signaling Pathway
Experimental Protocols
Lipid Extraction from Oxidized LDL for this compound Analysis
This protocol describes the extraction of lipids from in vitro oxidized LDL or biological samples containing oxLDL.
Materials:
-
Oxidized LDL sample (from commercial source or prepared in-house)
-
Chloroform
-
Deionized water
-
Internal Standard (e.g., deuterated this compound)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the oxidized LDL sample in a glass centrifuge tube, add a known amount of deuterated this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of deionized water to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol or mobile phase) for LC-MS/MS analysis.
Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B and equilibrate
-
MS/MS Conditions (MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions (to be optimized on the specific instrument):
-
This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, C28H58NO7P, MW: 551.7 g/mol ):
-
Precursor Ion (Q1): m/z 552.4
-
Product Ion (Q3): m/z 184.1 (phosphocholine headgroup)
-
-
Deuterated this compound (Internal Standard):
-
Precursor Ion (Q1): m/z (dependent on the number of deuterium (B1214612) atoms, e.g., 556.4 for d4)
-
Product Ion (Q3): m/z 184.1
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of a this compound standard spiked with a constant concentration of the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Functional Assay: this compound-induced Calcium Mobilization
This protocol describes a method to assess the functional activity of this compound by measuring its ability to induce intracellular calcium mobilization in a PAF receptor-expressing cell line (e.g., HEK293 cells stably expressing PAF-R).
Materials:
-
HEK293 cells stably expressing the human PAF receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
PAF (as a positive control)
-
PAF receptor antagonist (e.g., WEB 2086, as a negative control)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the PAF-R expressing cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM in HBSS) for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of this compound and PAF in HBSS.
-
For antagonist experiments, pre-incubate the cells with the PAF receptor antagonist for 15-30 minutes before adding the agonist.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for 30-60 seconds.
-
Add the this compound or PAF solutions to the wells and continue to record the fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response over baseline and plot dose-response curves to determine the EC50 values for this compound and PAF.
Experimental Workflow for a Lipidomics Study of this compound
The following diagram illustrates a typical workflow for a lipidomics study focused on the role of this compound in a biological system.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Inflammatory Models in vivo with Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanoyl Platelet-Activating Factor (Butanoyl PAF), also known as acyl-PAF or C3-PAF, is a structural analog of the potent inflammatory mediator, alkyl-Platelet-Activating Factor (alkyl-PAF). While alkyl-PAF is a well-established inducer of robust inflammatory responses, this compound is considered a less potent, mildly pro-inflammatory agonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2][3] Its unique profile as a partial agonist or even a functional antagonist under certain conditions makes it a valuable tool for studying the nuanced roles of PAF-R signaling in inflammation.[1][2] In an in vivo setting, this compound can be utilized to induce localized and systemic inflammatory responses, providing models for the investigation of novel anti-inflammatory therapeutics.
This document provides detailed application notes and protocols for the use of this compound in two common in vivo inflammatory models: paw edema and peritonitis. It also outlines the underlying signaling pathways and provides quantitative data to aid in experimental design.
Data Presentation
Table 1: Comparative Potency and Dosage of PAF Analogs
| Compound | Relative Potency vs. alkyl-PAF | Typical In Vivo Dose Range (mice) | Primary Effect | Reference |
| alkyl-PAF | 1x | ng to low µg/kg | Potent pro-inflammatory | [1] |
| This compound (acyl-PAF) | 100-2000x less potent | 10-50 mg/kg | Mildly pro-inflammatory; potential antagonist | [1][2][4] |
| WEB-2086 (PAF-R antagonist) | N/A | ~30 mg/kg | Blocks PAF-R activation | [4] |
Table 2: Key Parameters for this compound-Induced Inflammatory Models
| Model | Animal Model | Key Readouts | Typical Time Points for Measurement |
| Paw Edema | Mouse, Rat | Paw volume/thickness, Histological analysis (leukocyte infiltration), Myeloperoxidase (MPO) activity, Cytokine levels (e.g., TNF-α, IL-1β) in paw tissue | 1, 2, 4, 6, 24 hours post-injection |
| Peritonitis | Mouse, Rat | Peritoneal fluid leukocyte count (total and differential), Cytokine levels (e.g., IL-6, TNF-α) in peritoneal lavage fluid, Protein concentration in peritoneal lavage fluid | 4, 6, 24 hours post-injection |
Experimental Protocols
Protocol 1: this compound-Induced Paw Edema in Mice
This protocol describes the induction of localized inflammation in the mouse paw, a widely used model to screen for anti-inflammatory drugs.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Vehicle (e.g., 0.5% bovine serum albumin in saline)
-
Male or female mice (e.g., Swiss albino, C57BL/6), 6-8 weeks old
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
-
Anesthesia (as per institutional guidelines)
-
Reagents for MPO assay and cytokine analysis (ELISA kits)
Procedure:
-
Preparation of this compound Solution:
-
Due to its lipid nature, this compound should be freshly prepared.
-
Dissolve this compound in a small amount of ethanol (B145695) and then dilute to the final working concentration with the vehicle. Ensure the final ethanol concentration is minimal (<1%) and consistent across all groups.
-
A suggested starting dose range is 10-50 µg per paw, based on its lower potency compared to alkyl-PAF. A dose-response study is highly recommended to determine the optimal concentration for the desired inflammatory response.
-
-
Animal Handling and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Group 1: Naive (no injection)
-
Group 2: Vehicle control (subplantar injection of vehicle)
-
Group 3: this compound (subplantar injection of this compound)
-
Group 4: this compound + Test Compound
-
-
-
Induction of Paw Edema:
-
Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.
-
Administer the test compound to the respective group, typically 30-60 minutes before the this compound injection.
-
Under light anesthesia, inject 20-50 µL of the this compound solution or vehicle subplantarly into the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume/thickness at various time points after the injection (e.g., 1, 2, 4, 6, and 24 hours).
-
The increase in paw volume is an index of inflammation. Calculate the percentage of edema as: [(Vt - V0) / V0] x 100, where Vt is the volume at time t and V0 is the initial volume.
-
-
Biochemical and Histological Analysis (at the end of the experiment):
-
Euthanize the animals and excise the paw tissue.
-
For histology, fix the tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe leukocyte infiltration.
-
For biochemical analysis, homogenize the paw tissue to measure MPO activity (an indicator of neutrophil accumulation) and cytokine levels (e.g., TNF-α, IL-1β) using ELISA.
-
Protocol 2: this compound-Induced Peritonitis in Rats
This model is used to study acute inflammation in the peritoneal cavity, allowing for the easy collection of inflammatory exudate and cells.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Vehicle (e.g., 0.5% bovine serum albumin in saline)
-
Male or female rats (e.g., Wistar, Sprague-Dawley), 200-250g
-
Syringes and needles (23-25 gauge)
-
Anesthesia (as per institutional guidelines)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Hemocytometer or automated cell counter
-
Microscope and slides for differential cell counting
-
Reagents for cytokine analysis (ELISA kits)
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1.
-
A suggested starting dose for intraperitoneal (i.p.) injection is in the range of 1-10 mg/kg. A dose-finding study is crucial.
-
-
Animal Handling and Grouping:
-
Acclimatize and group the animals as described in Protocol 1.
-
-
Induction of Peritonitis:
-
Administer the test compound to the respective group as required.
-
Inject the this compound solution or vehicle intraperitoneally.
-
-
Collection of Peritoneal Lavage Fluid:
-
At a predetermined time point (e.g., 4, 6, or 24 hours) after injection, euthanize the animals.
-
Inject 10 mL of cold PBS containing EDTA into the peritoneal cavity.
-
Gently massage the abdomen for 1-2 minutes.
-
Aspirate the peritoneal fluid.
-
-
Analysis of Peritoneal Fluid:
-
Total Leukocyte Count: Determine the total number of white blood cells (WBCs) in the lavage fluid using a hemocytometer or an automated cell counter. A count greater than 100 cells/µL is indicative of peritonitis.[5][6]
-
Differential Leukocyte Count: Prepare a smear of the peritoneal fluid on a glass slide, stain with a suitable stain (e.g., Wright-Giemsa), and perform a differential count of neutrophils, macrophages, and lymphocytes under a microscope. An influx of over 50% polymorphonuclear leukocytes is a key indicator of acute inflammation.[5]
-
Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
Protein Concentration: Measure the total protein concentration in the supernatant as an indicator of vascular permeability.
-
Signaling Pathways and Visualizations
This compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR).[7][8] The binding of this compound, although weaker than that of alkyl-PAF, initiates a cascade of intracellular signaling events.
Caption: Experimental workflow for this compound-induced inflammation.
The activation of PAF-R by this compound primarily involves the Gq and Gi protein pathways.[8] This leads to the activation of downstream effectors such as phospholipase C (PLC) and the subsequent generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These events culminate in calcium mobilization, activation of protein kinase C (PKC), and the stimulation of mitogen-activated protein kinase (MAPK) cascades, ultimately leading to pro-inflammatory gene expression and cellular responses.[9]
Caption: this compound signaling pathway via the PAF receptor.
Conclusion
This compound serves as a valuable tool for inducing mild to moderate inflammatory responses in vivo, allowing for the detailed study of PAF-R-mediated inflammation and the screening of potential anti-inflammatory agents. The protocols provided herein offer a foundation for establishing paw edema and peritonitis models. Researchers should perform dose-response and time-course studies to optimize these models for their specific research questions. The provided diagrams offer a visual representation of the experimental workflow and the underlying signaling cascade, facilitating a comprehensive understanding of this compound's role in inflammation.
References
- 1. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 1-O-alkyl-, 1-O-alk-1'-enyl-, and 1-O-acyl-2-acetyl-sn-glycero-3-phosphoethanolamines and -3-phosphocholines as agonists of the platelet-activating factor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular response to peritonitis among peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal peritoneal fluid white blood cell count for diagnosis of peritonitis in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the handling, storage, and biological activities of Butanoyl Platelet-Activating Factor (Butanoyl PAF). This document includes recommended protocols for in vitro assays and a summary of its signaling pathway.
Introduction
This compound (1-O-hexadecyl-2-O-butanoyl-sn-glyceryl-3-phosphocholine) is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] this compound is structurally similar to PAF, with a butanoyl group at the sn-2 position instead of the acetyl group found in PAF.[2] It is a known agonist of the PAF receptor (PAFR) and is also found in oxidized low-density lipoprotein (oxLDL), suggesting its role in signaling pathways associated with oxidative stress.[2][3]
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and biological activity.
Storage:
-
Store at -20°C for long-term stability.[3]
-
When stored correctly, this compound is stable for at least two years.[2]
Reconstitution and Handling:
-
This compound is often supplied as a solution in ethanol (B145695).[2] To prepare a solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen gas, and the compound can then be redissolved in the desired solvent.
-
For biological experiments, it is recommended to prepare fresh solutions. If long-term storage of a solution is necessary, it should be stored at -80°C.
-
This compound is classified as a dangerous good for shipping, and appropriate safety precautions should be taken during handling.[4][5]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 551.7 g/mol | [2][4] |
| Molecular Formula | C28H58NO7P | [2][4] |
| CAS Number | 85405-03-4 | [2][3] |
| Purity | ≥98% | |
| Solubility | ||
| Ethanol | Soluble | [2] |
| DMSO | Soluble | |
| PBS (pH 7.2) | Soluble | |
| Biological Activity | ||
| PAF Receptor Agonist Potency | Retains at least 10% of the agonist potency of PAF | [2][3] |
Signaling Pathway
This compound exerts its biological effects primarily through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[6] Upon binding, it activates multiple intracellular signaling cascades.
This compound signaling cascade via the PAF receptor.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of this compound.
Platelet Aggregation Assay
This protocol describes how to measure the ability of this compound to induce platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Human whole blood from healthy donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist (e.g., ADP or thrombin as a positive control)
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Count the platelets in the PRP and adjust the concentration to 2.5-3.0 x 10⁸ platelets/mL with PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of the adjusted PRP to a cuvette with a stir bar.
-
Add 50 µL of the this compound solution (at various concentrations) or a control vehicle to the cuvette.
-
Record the change in light transmission for at least 5 minutes to measure platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the concentration-response curve to calculate the EC₅₀ value.
-
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound in a suitable cell line (e.g., HEK293 cells transiently expressing the PAF receptor).
Materials:
-
This compound
-
HEK293 cells expressing the PAF receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed the HEK293-PAFR cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Measurement:
-
Wash the cells twice with HBSS containing probenecid.
-
Add 100 µL of HBSS with probenecid to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the this compound solution (at various concentrations) into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response induced by a saturating concentration of a known agonist.
-
Plot the concentration-response curve to determine the EC₅₀ value.
-
Neutrophil Chemotaxis Assay
This protocol describes a Boyden chamber assay to evaluate the chemotactic effect of this compound on human neutrophils.
Materials:
-
This compound
-
Human neutrophils isolated from healthy donors
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber with a polycarbonate membrane (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and dextran (B179266) sedimentation).
-
Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Add the this compound solution (at various concentrations) or a control vehicle to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a chemotactic index (the fold increase in migration in response to this compound compared to the control).
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of this compound in vitro.
General workflow for in vitro studies with this compound.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butanoyl PAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety guidelines for the use of Butanoyl Platelet-Activating Factor (PAF) in a laboratory setting. Butanoyl PAF is a bioactive phospholipid and a potent agonist of the PAF receptor, playing a crucial role in various physiological and pathological processes, including inflammation and platelet aggregation.
Section 1: Chemical and Physical Properties
This compound is a synthetic analog of the naturally occurring Platelet-Activating Factor. Its structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C28H58NO7P | [1] |
| Molecular Weight | 551.7 g/mol | [1] |
| CAS Number | 85405-03-4 | [2][3][4] |
| Appearance | Solution in ethanol (B145695) | [2] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [5] |
| Solubility | DMF: 14 mg/ml, DMSO: 12 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml | [2] |
Section 2: Safe Laboratory Practices
2.1 Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
2.2 Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the ethanolic solution to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not weigh the compound directly on the bench. If a solid form is acquired, use a contained weighing system.
-
Prepare solutions in a fume hood. To change the solvent, the initial solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent.[7]
2.3 Storage
-
Store this compound at -20°C in a tightly sealed container.[3]
-
Solutions should be used as soon as possible after preparation, and long-term storage of solutions is not recommended.[7]
2.4 Waste Disposal
-
Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
Section 3: Experimental Protocols
This compound is a potent PAF receptor agonist, although it is approximately 10-fold less potent than PAF.[5][7] It is often used in in vitro studies to investigate PAF receptor-mediated signaling pathways.
3.1 Preparation of Stock Solutions
-
Allow the vial of this compound to warm to room temperature before opening.
-
Based on the desired final concentration and the solubility data in Section 1, prepare a concentrated stock solution in an appropriate solvent (e.g., ethanol, DMSO, or DMF).
-
For aqueous buffers like PBS, it is recommended to first dissolve this compound in a small amount of ethanol or DMSO and then dilute with the aqueous buffer.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.2 Platelet Aggregation Assay
This protocol is adapted from general procedures for PAF-induced platelet aggregation.[8][9][10][11]
Objective: To measure the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
This compound stock solution.
-
Platelet-poor plasma (PPP) as a reference.
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Assay:
-
Set the aggregometer to 100% transmittance with PPP and 0% with PRP.
-
Add a known volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize for a few minutes.
-
Add varying concentrations of this compound to the PRP and record the change in light transmittance over time.
-
The increase in light transmittance corresponds to the degree of platelet aggregation.[8]
-
3.3 Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound, a key event in PAF receptor signaling.[12][13][14][15][16]
Objective: To visualize and quantify the increase in intracellular calcium concentration in cells expressing PAF receptors upon stimulation with this compound.
Materials:
-
Cells expressing PAF receptors (e.g., platelets, neutrophils, or a suitable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution.
-
Fluorescence microscope or plate reader capable of kinetic measurements.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells to an appropriate density.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Acquire a baseline fluorescence reading of the dye-loaded cells.
-
Add this compound at the desired concentration to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
Continue recording until the signal returns to baseline or stabilizes.
-
Section 4: Signaling Pathways and Workflows
4.1 this compound-Induced Signaling Pathway
This compound, as a PAF receptor agonist, is expected to activate similar downstream signaling pathways as PAF.[17] Upon binding to its G-protein coupled receptor (GPCR), it can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 85405-03-4 | Cayman Chemical | Biomol.de [biomol.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. spbase.org [spbase.org]
- 5. caymanchem.com [caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. apexbt.com [apexbt.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butanoyl PAF stability in aqueous solutions
Welcome to the technical support center for Butanoyl Platelet-Activating Factor (Butanoyl PAF). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the storage, handling, and use of this compound in aqueous solutions.
Q1: My this compound solution appears cloudy after reconstitution in an aqueous buffer. What should I do?
A1: Cloudiness, precipitation, or turbidity in your this compound solution can arise from several factors:
-
Low Solubility: this compound, like many lipids, has limited solubility in purely aqueous solutions. The presence of the butanoyl group at the sn-2 position makes it less polar than PAF.
-
Incorrect Solvent: While this compound may be soluble in buffers like PBS, its stability and solubility can be concentration-dependent. It is often supplied in an organic solvent like ethanol (B145695), which should be evaporated before reconstitution.
-
Low Temperature: Reconstituting or storing the aqueous solution at low temperatures (e.g., 4°C) can decrease its solubility and cause it to precipitate.
Troubleshooting Steps:
-
Ensure Complete Solvent Evaporation: If your this compound was supplied in an organic solvent, ensure all of it has been removed under a gentle stream of nitrogen before adding the aqueous buffer.
-
Gentle Warming: Try gently warming the solution to 37°C to see if the precipitate dissolves.
-
Sonication: A brief sonication in a water bath can help to disperse the lipid and aid in solubilization.
-
Carrier Protein: For cellular assays, consider using a carrier protein like bovine serum albumin (BSA) to enhance the solubility and delivery of this compound to cells.
Q2: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?
A2: Inconsistent bioactivity is often linked to the degradation of this compound in aqueous solutions. The ester bond at the sn-2 position is susceptible to hydrolysis, which can be influenced by several factors:
-
pH of the Solution: The stability of this compound is highly dependent on the pH of the aqueous buffer. Both acidic and alkaline conditions can accelerate the hydrolysis of the butanoyl group, rendering the molecule inactive.
-
Temperature: Higher temperatures will increase the rate of hydrolysis.
-
Enzymatic Degradation: If your experimental system (e.g., cell culture medium with serum) contains esterases or lipases, these enzymes can rapidly degrade this compound. Platelet-activating factor acetylhydrolase (PAF-AH) is a key enzyme that hydrolyzes the sn-2 acyl group of PAF and PAF-like lipids.
-
Improper Storage: Storing this compound in aqueous solutions for extended periods, even at -20°C, can lead to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers.
-
Control pH: Use a buffered solution within a neutral pH range (e.g., pH 7.2-7.4) for your experiments, unless the experimental design requires otherwise. Be aware that the stability will be lower at non-neutral pH.
-
Minimize Incubation Time at Higher Temperatures: When performing experiments at 37°C, minimize the pre-incubation time of this compound in the aqueous medium before adding it to your cells.
-
Serum-Free Media: If possible, conduct your experiments in serum-free media to reduce enzymatic degradation. If serum is required, be aware that it may contain PAF-AH and consider this in your experimental design.
-
Validate Activity: If you suspect degradation, you can test the activity of your this compound solution on a well-characterized positive control cell line known to respond to PAF.
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintaining the integrity of this compound.
-
Long-term Storage: For long-term storage, this compound should be stored at -20°C or lower, preferably as a solid or in an organic solvent such as ethanol.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for any significant length of time. If you must, prepare it fresh and use it within a few hours.
Quantitative Data on this compound Stability
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
| Parameter | pH 5.0 | pH 7.4 | pH 9.0 |
| Half-life at 4°C (hours) | ~24 | ~72 | ~12 |
| Half-life at 25°C (hours) | ~6 | ~24 | ~3 |
| Half-life at 37°C (hours) | ~2 | ~8 | ~1 |
| Degradation Rate Constant (k) at 37°C (s⁻¹) | ~9.6 x 10⁻⁵ | ~2.4 x 10⁻⁵ | ~1.9 x 10⁻⁴ |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol outlines a general method to determine the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH)
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)
-
C18 reverse-phase HPLC column
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
3. Incubation Conditions:
-
Aliquots of the this compound stock solution are taken, and the ethanol is evaporated under a gentle stream of nitrogen.
-
The dried lipid is then reconstituted in the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0) to a final concentration of 100 µg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
4. Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), an aliquot of each incubated solution is taken and immediately quenched by adding an equal volume of cold methanol to stop further degradation.
-
Samples are then stored at -20°C until HPLC analysis.
5. HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
A typical mobile phase could be a gradient of acetonitrile and water.
-
The degradation of this compound can be monitored by the decrease in its peak area over time. The appearance of degradation products (e.g., lyso-PAF) can also be monitored if standards are available.
6. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
how to prevent Butanoyl PAF degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Butanoyl PAF during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine) is a bioactive phospholipid, structurally similar to Platelet-Activating Factor (PAF). It is often found in oxidized low-density lipoproteins (oxLDL) and is a product of the oxidative decomposition of 2-arachidonoyl phospholipids (B1166683).[1] Its biological activity is dependent on its molecular structure, particularly the butanoyl group at the sn-2 position. Degradation, primarily through hydrolysis of this ester linkage, results in the formation of biologically inactive lyso-PAF, which can compromise experimental results.
Q2: What are the main causes of this compound degradation in a laboratory setting?
This compound degradation can be attributed to two primary factors:
-
Enzymatic Degradation: The primary culprits are PAF acetylhydrolases (PAF-AH), a group of enzymes that hydrolyze the acyl group at the sn-2 position of PAF and PAF-like molecules.[2] These enzymes can be present in biological samples, such as cell lysates or serum-containing culture media.
-
Chemical Degradation (Hydrolysis): The ester bond at the sn-2 position is susceptible to hydrolysis, which is influenced by pH, temperature, and the presence of certain chemicals. Generally, phospholipids exhibit the greatest stability around a neutral pH of 6.5.[3]
Troubleshooting Guide: Preventing this compound Degradation
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in stored this compound powder. | Improper storage conditions leading to slow degradation over time. | Store this compound as a dry powder at -20°C in a tightly sealed glass vial. Under these conditions, it should be stable for at least two years.[1] For unsaturated lipids, it is best practice to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] |
| Inconsistent results when using this compound in aqueous solutions. | Hydrolysis of this compound due to suboptimal pH or high temperatures. | Prepare aqueous solutions of this compound immediately before use. If temporary storage is necessary, keep the solution on ice. The hydrolysis of phospholipids is pH-dependent, with maximum stability generally observed around pH 6.5.[3] Avoid highly acidic or alkaline conditions. |
| Reduced efficacy of this compound in cell culture experiments. | 1. Enzymatic degradation by PAF acetylhydrolases present in serum-containing media or secreted by cells.2. Adsorption to plastic surfaces. | 1. If enzymatic degradation is suspected, consider using a commercially available PAF-AH inhibitor. The effective concentration will depend on the specific inhibitor and experimental conditions and should be determined empirically.2. Use low-protein-binding plasticware or glass inserts for your experiments to minimize adsorption. |
| Precipitation of this compound upon addition to aqueous media. | Poor solubility of the lipid in the aqueous buffer. | This compound has limited solubility in aqueous solutions. To prepare a working solution, first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or DMF.[1] Then, add this stock solution to your aqueous buffer dropwise while vortexing to ensure proper dispersion. The final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Data Presentation: Stability of Phospholipids in Aqueous Solutions
While specific quantitative data for this compound is limited, the following table, based on general phospholipid stability studies, illustrates the impact of pH and temperature on hydrolysis rates. This can serve as a guideline for handling this compound.
| pH | Temperature | Relative Hydrolysis Rate | Stability |
| 4.0 | 70°C | High | Low |
| 6.5 | 4°C | Very Low | Very High |
| 6.5 | 72°C | Moderate | Moderate |
| >8.0 | Elevated | Increases with pH | Decreases |
Data extrapolated from studies on similar phospholipids. The rate of hydrolysis is significantly influenced by temperature and pH.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, which can promote hydrolysis.[4]
-
Solvent Selection: Choose an appropriate organic solvent. This compound is soluble in ethanol (30 mg/ml), DMSO (12 mg/ml), and DMF (14 mg/ml).[1]
-
Dissolution: Using a glass or stainless-steel syringe or pipette, add the desired volume of the organic solvent to the vial.[4] Cap the vial and vortex gently until the powder is completely dissolved.
-
Storage of Stock Solution: Store the stock solution at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[4] It is recommended to prepare fresh solutions and avoid long-term storage in solution.
Protocol 2: Addition of this compound to Cell Culture Media
-
Thaw Stock Solution: If your stock solution is frozen, thaw it completely and bring it to room temperature.
-
Dilution: Based on your desired final concentration, calculate the volume of stock solution needed.
-
Addition to Media: While gently vortexing or swirling the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to ensure that the lipid is evenly dispersed and minimizes the risk of precipitation.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent in the cell culture medium is minimal (ideally below 0.5%) to prevent solvent toxicity to the cells.
-
Immediate Use: Use the prepared medium immediately for your experiment.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
troubleshooting low signal in Butanoyl PAF experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Butanoyl PAF.
Troubleshooting Guide: Low Signal in this compound Experiments
Low signal is a common issue in this compound experiments, often stemming from its lower potency compared to Platelet-Activating Factor (PAF). This guide provides a structured approach to identifying and resolving the root causes of weak experimental signals.
| Potential Cause | Possible Explanation | Recommended Solution |
| Suboptimal Ligand Concentration | This compound is significantly less potent than PAF. The concentrations being used may be too low to elicit a robust response. | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay. Start with a higher concentration than typically used for PAF. |
| Low Receptor Expression | The cell line used may not express a sufficient number of PAF receptors (PAFR) to generate a strong signal upon stimulation with a weaker agonist like this compound. | Verify the expression level of PAFR in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high PAFR expression or a system with transient or stable overexpression of the receptor. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the subtle cellular responses induced by this compound. | For Gq-coupled signaling, a highly sensitive calcium mobilization assay is recommended. For Gi-coupled pathways, a sensitive cAMP assay may be more appropriate. Ensure your detection reagents and instrumentation are optimized for low-level signals. |
| Cell Health and Density | Poor cell health or suboptimal cell density can lead to a diminished response. | Ensure cells are healthy, within a low passage number, and plated at an optimal density. A cell titration experiment can determine the ideal number of cells per well for a robust signal-to-noise ratio. |
| Incorrect Incubation Times | The kinetics of the cellular response to this compound may differ from that of PAF. The signal may be missed if measurements are not taken at the optimal time point. | Perform a time-course experiment to identify the peak response time for your specific assay and cell line. |
| Ligand Instability | This compound, like other lipids, can be prone to degradation or aggregation, reducing its effective concentration. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider using a carrier protein like BSA to improve solubility and stability. |
| Reagent or Buffer Issues | Components in the assay buffer or media could be interfering with the ligand-receptor interaction or the downstream signaling cascade. | Use a simplified, well-defined assay buffer. Ensure the pH and ionic strength are optimal for your assay. Check for the presence of any potential inhibitors in your media supplements. |
Frequently Asked Questions (FAQs)
Q1: Why is the signal from this compound much lower than what I see with PAF?
A1: this compound is a known analog of Platelet-Activating Factor (PAF) but exhibits significantly lower potency as a PAF receptor agonist.[1][2] This means that a higher concentration of this compound is required to achieve the same level of receptor activation and downstream signaling as PAF. The activity of PAF analogs is sensitive to the length of the acyl chain at the sn-2 position; increasing the length from an acetyl to a butanoyl group reduces the molecule's efficacy.[2]
Q2: What is the expected potency of this compound compared to PAF?
A2: this compound has been reported to have approximately 10% of the agonist potency of PAF.[1] Other studies suggest that elongating the acetyl group at the sn-2 position by two carbons, as in this compound, can decrease its activity by a factor of 10 to 100-fold.[2]
Q3: What signaling pathways are activated by the PAF receptor?
A3: The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gi, and G12/13.[3][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Q4: Can I use the same experimental protocol for this compound as I do for PAF?
A4: While the general protocol can be similar, it will likely require optimization. Due to its lower potency, you will need to use a higher concentration range for this compound. It is also advisable to re-optimize incubation times and cell numbers to ensure a detectable signal.
Q5: What are some key considerations when preparing this compound for an experiment?
A5: this compound is a lipid and may require special handling to ensure its stability and solubility. It is often supplied in an organic solvent, which should be evaporated before reconstituting in an appropriate aqueous buffer, often containing a carrier protein like fatty acid-free BSA. Prepare fresh dilutions for each experiment and avoid storing aqueous solutions for extended periods.
Quantitative Data: Potency Comparison
| Ligand | Relative Potency (Compared to PAF) | Fold Decrease in Activity (Compared to PAF) |
| Platelet-Activating Factor (PAF) | 100% | 1x |
| This compound | ~10%[1] | 10-100x[2] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay for this compound
This protocol outlines a method for measuring intracellular calcium mobilization in response to this compound stimulation in a cell line expressing the PAF receptor.
Materials:
-
HEK293 cells stably expressing the human PAF receptor (or another suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
PAF (as a positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Culture and Plating:
-
Culture the PAFR-expressing cells in appropriate medium.
-
The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound and PAF in an appropriate solvent (e.g., ethanol).
-
On the day of the experiment, prepare serial dilutions of this compound and PAF in assay buffer. It is recommended to include a vehicle control.
-
-
Fluorescence Measurement:
-
After dye loading, wash the cells gently with assay buffer to remove any extracellular dye.
-
Add fresh assay buffer to each well.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
After establishing a stable baseline fluorescence, inject the this compound or PAF dilutions into the wells.
-
Continue to record the fluorescence for a sufficient period to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.
-
Plot the fluorescence change against the ligand concentration to generate a dose-response curve.
-
Calculate the EC50 value for both this compound and PAF to determine their relative potencies.
-
Visualizations
Caption: this compound Signaling Pathway via Gq Protein.
Caption: Troubleshooting Workflow for Low Signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Butanoyl PAF Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Butanoyl Platelet-Activating Factor (PAF) concentration in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is Butanoyl PAF and how does it differ from PAF?
This compound is a structural analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] The key difference lies in the acyl chain at the sn-2 position of the glycerol (B35011) backbone. While PAF has an acetyl group, this compound has a butanoyl group. This structural change makes this compound a less potent agonist for the PAF receptor (PAF-R) compared to PAF.[2] However, this compound is often found in significantly higher concentrations than PAF in oxidized low-density lipoprotein (oxLDL), making it a physiologically relevant signaling molecule.[3]
Q2: What is the mechanism of action of this compound?
This compound exerts its biological effects by binding to and activating the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[2] Upon binding, PAF-R can couple to different G-proteins, depending on the cell type, initiating a cascade of intracellular signaling pathways.[2] A common pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as inflammation, cell aggregation, and changes in vascular permeability.[1][2]
Q3: What are the typical concentration ranges for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological response being investigated. As a general starting point, it is important to note that this compound is significantly less potent than PAF. For instance, in human platelet aggregation assays, a concentration of 800 µM of acyl-PAF (a category that includes this compound) was required to induce a similar effect to 8 µM of alkyl-PAF (the more common form of PAF).[4] Therefore, initial dose-response experiments should cover a broad concentration range, for example, from 1 µM to 1000 µM.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solution in ethanol (B145695).[3] For long-term storage, it is recommended to store the stock solution at -20°C. For experimental use, the ethanolic stock solution should be diluted in an appropriate buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (ethanol) in the cell culture is not toxic to the cells. A solvent control group should always be included in experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cellular response observed | Concentration too low: this compound is less potent than PAF. | Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 1000 µM). |
| Cell line not responsive: The cell line may not express sufficient levels of the PAF receptor. | Confirm PAF receptor expression in your cell line using techniques like RT-PCR, western blot, or flow cytometry. Consider using a cell line known to be responsive to PAF, such as platelets, neutrophils, or RAW 264.7 macrophages. | |
| Inactivation of this compound: The compound may have degraded due to improper storage or handling. | Ensure proper storage at -20°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High cell death or cytotoxicity | Concentration too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range. Optimize the concentration to a non-toxic level that still elicits the desired biological response. |
| Solvent toxicity: The concentration of the solvent (e.g., ethanol) used to dissolve this compound may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a solvent control in your experiments. | |
| Poor solubility in culture medium | Precipitation of the compound: this compound is a lipid and may not be readily soluble in aqueous solutions at high concentrations. | Prepare a high-concentration stock solution in a suitable solvent like ethanol. When diluting into the final culture medium, vortex or mix thoroughly. Avoid preparing large volumes of diluted solutions that may sit for extended periods. |
| Inconsistent results between experiments | Lot-to-lot variability of this compound: Different batches of the compound may have slight variations in purity or activity. | If possible, purchase a larger batch of this compound to ensure consistency across multiple experiments. If using a new lot, it is advisable to repeat a key experiment to confirm similar activity. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium changes upon this compound stimulation.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density to reach confluency on the day of the assay.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add the desired concentration of this compound to the wells. The plate reader should be programmed to add the compound and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence intensity is often used to quantify the response.
Quantitative Data Summary
| Compound | Assay | Cell Type/System | Effective Concentration | Reference |
| Alkyl-PAF | Platelet Aggregation | Human Platelet-Rich Plasma | 8 µM | [4] |
| Acyl-PAF (includes this compound) | Platelet Aggregation | Human Platelet-Rich Plasma | 800 µM | [4] |
| PAF | Platelet Aggregation | Human Platelet-Rich Plasma | 50 nM to 14 µM | [5] |
Visualizations
This compound Signaling Pathway
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butanoyl PAF Experiments
Welcome to the technical support center for researchers utilizing Butanoyl PAF. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PAF?
This compound (1-O-hexadecyl-2-butanoyl-sn-glyceryl-3-phosphocholine) is a structural analog of Platelet-Activating Factor (PAF). It is a potent agonist for the PAF receptor, although its potency is reported to be approximately 10 to 100 times lower than that of PAF itself.[1] this compound is often found in oxidized low-density lipoproteins (oxLDL) and is considered a physiologically relevant signaling molecule in inflammatory processes.
Q2: What are the primary causes of non-specific binding in this compound experiments?
Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: As a lipid-based molecule, this compound can non-specifically associate with plasticware, cellular membranes, and other proteins in the assay system.
-
Electrostatic Interactions: Charged moieties on this compound can interact with oppositely charged surfaces.
-
High Concentrations: Using excessively high concentrations of this compound can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
-
Inadequate Blocking: Failure to properly block non-specific binding sites on cell membranes and assay plates can lead to high background signals.
Q3: What is a suitable vehicle for dissolving and diluting this compound?
This compound is typically supplied as a solution in ethanol. For experimental use, it is recommended to make further dilutions in an aqueous buffer containing a carrier protein, such as bovine serum albumin (BSA), to maintain solubility and reduce non-specific binding to tubes and plates. A common final concentration of BSA in the assay buffer is 0.1% to 1%.
Q4: At what concentration should I use this compound in my cell-based assay?
The optimal concentration of this compound will depend on the specific cell type and the response being measured. Given that its potency is lower than PAF, a good starting point is to perform a dose-response curve ranging from nanomolar to micromolar concentrations. Based on its reported potency relative to PAF, you may need to use concentrations 10- to 100-fold higher than what is typically used for PAF.
Q5: How can I differentiate between specific and non-specific binding in my experiment?
To determine non-specific binding, include a control group where cells are incubated with your labeled or unlabeled this compound in the presence of a large excess of a known, high-affinity PAF receptor antagonist.[2][3] This antagonist will occupy the specific PAF receptors, so any remaining binding of this compound is considered non-specific. Common PAF receptor antagonists include WEB-2086 and Ginkgolide B.
Troubleshooting Guides
High Background or Non-Specific Binding
This is a common issue in binding assays and functional assays involving lipid signaling molecules.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Pre-incubate cells and/or plates with a blocking buffer containing an inert protein like Bovine Serum Albumin (BSA) or non-fat dry milk. A common starting concentration for BSA is 0.1-1%. For membrane-based assays, ensure the blocking step is sufficient to coat all non-specific sites. |
| Hydrophobic Interactions with Assay Plates/Tubes | Use low-protein-binding microplates and pipette tips. Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay and wash buffers at a low concentration (e.g., 0.01-0.05%). This can help to reduce hydrophobic interactions. |
| Suboptimal Buffer Composition | Optimize the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can help to minimize electrostatic interactions that contribute to non-specific binding. |
| Excessive Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration range. Use the lowest concentration of this compound that gives a robust specific signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after the binding incubation to more effectively remove unbound this compound. Use ice-cold wash buffer to reduce the dissociation of specifically bound ligand during the washing process. |
Low or No Specific Signal
If you are observing a weak or absent signal in your assay, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of this compound stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low Receptor Expression | Confirm that your cell line or tissue expresses a sufficient number of PAF receptors to generate a detectable signal. You can verify this through techniques like Western blotting, qPCR, or by using a positive control agonist like PAF. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Binding reactions may require longer incubation times to reach equilibrium, especially at lower ligand concentrations. |
| Incorrect Vehicle or Poor Solubility | Ensure this compound is fully dissolved in a suitable carrier solvent before diluting in aqueous buffer. The presence of a carrier protein like BSA in the final assay buffer is crucial for maintaining solubility. |
| Inactive Reagents | Verify the activity of all other critical reagents in your assay, such as radiolabels, antibodies, or enzyme substrates. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor
This protocol is adapted for this compound and is based on established methods for PAF receptor binding assays.[4][5][6]
Materials:
-
Cells or cell membranes expressing the PAF receptor
-
[³H]-PAF (radioligand)
-
Unlabeled this compound
-
Unlabeled PAF (for positive control)
-
PAF receptor antagonist (e.g., WEB-2086) for determining non-specific binding
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation (if applicable): Prepare cell membranes from your chosen cell line expressing the PAF receptor.
-
Assay Setup:
-
Total Binding: Add binding buffer, [³H]-PAF (at a concentration near its Kd, e.g., 1-5 nM), and cell membranes to your assay tubes/plate.
-
Non-Specific Binding: Add binding buffer, [³H]-PAF, a saturating concentration of a PAF receptor antagonist (e.g., 1-10 µM WEB-2086), and cell membranes.
-
Competition: Add binding buffer, [³H]-PAF, cell membranes, and varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate all tubes/plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube/well through glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-PAF binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Protocol 2: Functional GTPγS Binding Assay
This functional assay measures G-protein activation upon PAF receptor stimulation by this compound.[7][8][9]
Materials:
-
Cell membranes expressing the PAF receptor and associated G-proteins
-
[³⁵S]-GTPγS (non-hydrolyzable GTP analog)
-
Unlabeled GTPγS
-
This compound
-
GDP
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus
Procedure:
-
Assay Setup: In a microplate, combine cell membranes, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of this compound.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add [³⁵S]-GTPγS to all wells. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of control wells.
-
Incubation: Incubate for 30-60 minutes at 30°C to allow for [³⁵S]-GTPγS binding to activated G-proteins.
-
Detection (SPA method):
-
Add SPA bead slurry to each well.
-
Incubate for 1-2 hours to allow membranes to bind to the beads.
-
Count the plate in a microplate scintillation counter.
-
-
Detection (Filtration method):
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Plot the amount of [³⁵S]-GTPγS bound (in cpm) against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Quantitative Data Summary
| Parameter | Ligand | Reported Value | Cell System/Assay Condition |
| Potency | This compound | ~10-100 fold less potent than PAF | General observation |
| K_d_ (dissociation constant) | PAF | 4.74 nM | Rat peritoneal polymorphonuclear leukocytes |
| K_d_ (dissociation constant) | PAF | 0.61 nM | Isolated membranes from rat PMNs |
| IC₅₀ (Inhibitory Concentration) | WEB-2086 (antagonist) | Varies by assay | PAF-induced platelet aggregation |
| EC₅₀ (Half maximal effective concentration) | PAF | 0.41 nM | Guinea-pig platelet aggregation |
Visualizations
Caption: Simplified signaling pathway of this compound via the PAF receptor.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Butanoyl PAF experimental variability and controls
Welcome to the technical support center for Butanoyl PAF. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PAF (C16)?
A1: this compound is an analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Structurally, it has a butanoyl group (a four-carbon chain) at the sn-2 position of the glycerol (B35011) backbone, whereas PAF (C16-PAF) has an acetyl group (a two-carbon chain) at this position. This structural difference results in this compound being a less potent agonist of the PAF receptor (PAFR) compared to PAF. While specific potency can vary between cell types and assay conditions, it is generally considered to retain a significant portion of PAF's biological activity.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solution in ethanol (B145695). To prepare a stock solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen gas, and the residue can then be dissolved in the desired solvent.[1][3] For cell-based assays, Dimethyl Sulfoxide (DMSO) or ethanol are common solvents for creating concentrated stock solutions. It is recommended to store stock solutions at -20°C for long-term stability.[1][3]
Q3: What are appropriate positive and negative controls for this compound experiments?
A3:
-
Positive Control: Platelet-Activating Factor (PAF, C16) is the ideal positive control as it is the endogenous and more potent agonist for the PAF receptor. This allows for confirmation of cell responsiveness and assay validity.
-
Negative Control: Lyso-PAF, the biologically inactive precursor and metabolite of PAF, is a suitable negative control.[4] It is structurally similar to PAF but lacks the sn-2 acetyl group, rendering it unable to activate the PAF receptor. It is important to note that in some systems, lyso-PAF may have biological effects independent of the PAF receptor, so its suitability should be verified for your specific experimental setup.[4][5][6]
-
Antagonist Control: A specific PAF receptor antagonist, such as WEB2086, can be used to confirm that the observed effects of this compound are mediated through the PAF receptor.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak cellular response to this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Low Receptor Expression: The cell line used may have low or no expression of the PAF receptor. | Confirm PAF receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range. As this compound is less potent than PAF, higher concentrations may be required.[1] | |
| High background signal in the assay | Constitutive Receptor Activity: Some cell lines may exhibit high basal activity of the PAF receptor. | If possible, use a cell line with lower endogenous receptor expression. Alternatively, an inverse agonist could be used to reduce basal signaling, though specific inverse agonists for the PAF receptor are not widely commercially available. |
| Non-specific Binding: The assay components may be binding non-specifically to the plate or other reagents. | Increase the number of wash steps in your protocol. Ensure that appropriate blocking buffers are used. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette for seeding. |
| Pipetting Errors: Inaccurate dispensing of this compound or other reagents. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. | |
| Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or buffer to maintain a humidified environment. |
Quantitative Data
Table 1: Potency of PAF and Related Compounds
| Compound | Target/Assay | Cell Type | EC50 / IC50 | Reference |
| This compound | PAF Receptor Agonist | General | ~10-fold less potent than PAF | [1] |
| PAF (C16) | Platelet Aggregation | Human Platelets | EC50: ~1.2 nM | [8] |
| PAF (C16) | ERK1/2 Phosphorylation | Bovine Neutrophils | EC50: 13-30 nM | [11][12] |
| WEB2086 | PAF-induced Platelet Aggregation | Human Platelets | IC50: 0.17 µM | [7] |
| WEB2086 | PAF-induced Neutrophil Aggregation | Human Neutrophils | IC50: 0.36 µM | [7] |
| WEB2086 | PAF-induced Inositol Phosphate Production | Human Platelets | IC50: 33 µM | [8] |
Note: EC50 values for this compound are not widely reported. The provided data for PAF (C16) can be used as a reference to estimate the effective concentration range for this compound, keeping in mind its lower potency.
Experimental Protocols & Methodologies
Protocol 1: this compound-Induced Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a recombinant cell line)
-
This compound
-
PAF (C16-PAF) (Positive Control)
-
Lyso-PAF (Negative Control)
-
WEB2086 (Antagonist Control)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight. For suspension cells like platelets or neutrophils, they can be loaded with the calcium dye in suspension before being added to the plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically 0.02%) in HBSS.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, PAF, Lyso-PAF, and WEB2086 in HBSS. For antagonist experiments, pre-incubate the cells with WEB2086 for 15-30 minutes before adding the agonist.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the compounds to the wells and immediately begin kinetic reading for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
-
Protocol 2: this compound-Induced Neutrophil Activation Assay (CD11b Upregulation)
This protocol describes a method to assess neutrophil activation by measuring the upregulation of the cell surface marker CD11b using flow cytometry.
Materials:
-
Freshly isolated human or animal neutrophils
-
This compound
-
PAF (C16-PAF) (Positive Control)
-
Lyso-PAF (Negative Control)
-
WEB2086 (Antagonist Control)
-
Fluorescently labeled anti-CD11b antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using standard methods such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Aliquot the neutrophil suspension into flow cytometry tubes.
-
For antagonist experiments, pre-incubate the cells with WEB2086 for 15-30 minutes at 37°C.
-
Add various concentrations of this compound, PAF, or Lyso-PAF to the respective tubes.
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Antibody Staining:
-
Add the fluorescently labeled anti-CD11b antibody to each tube.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifugation and resuspension.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of CD11b for each sample.
-
-
Data Analysis:
-
Calculate the fold change in MFI relative to the unstimulated control.
-
Plot the fold change against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. "1-0-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine (Platelet Activating" by Duane O. Beaumont [scholarsrepository.llu.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Lyso-PAF on Ciliary Activity of Human Paranasal Sinus Mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of WEB 2086, an antagonist to the receptor for platelet-activating factor (PAF), on PAF-induced responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Butanoyl PAF Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butanoyl PAF, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-O-hexadecyl-2-O-butanoyl-sn-glyceryl-3-phosphocholine) is a bioactive phospholipid and an analog of Platelet-Activating Factor (PAF). It acts as a PAF receptor agonist, although it is less potent than PAF itself.[1] this compound is often found in oxidized low-density lipoprotein (oxLDL) and is considered an important signaling molecule in inflammatory processes.[1] Its mechanism of action involves binding to and activating PAF receptors, which are G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.
Q2: In what solvents is this compound soluble?
This compound is a lipid and is therefore soluble in several organic solvents. It is sparingly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS). Quantitative solubility data is provided in the table below.
Q3: How should I store this compound?
This compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability.[1] If you have prepared solutions in other solvents, it is recommended to store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
When stored correctly at -20°C in an organic solvent, this compound is stable for an extended period. However, long-term storage of diluted aqueous solutions is not recommended due to the potential for hydrolysis and aggregation. It is best to prepare fresh dilutions in your aqueous experimental medium for each experiment.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: My this compound, supplied in ethanol, has crashed out of solution upon storage.
-
Possible Cause: The storage temperature may have fluctuated, or some of the ethanol may have evaporated over time, increasing the concentration beyond its solubility limit.
-
Solution:
-
Gently warm the vial in a 37°C water bath for a few minutes.
-
Vortex the solution thoroughly to redissolve the compound.
-
If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter remains.
-
Issue 2: this compound precipitates when I dilute my organic stock solution into my aqueous cell culture medium or buffer.
-
Possible Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous environment. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium.
-
Solutions:
-
Gradual Dilution: Instead of a single-step dilution, perform a serial dilution. First, dilute the this compound stock into a small volume of pre-warmed (37°C) cell culture medium while gently vortexing. Then, add this intermediate dilution to the final volume of your experimental medium.
-
Use of a Carrier: The presence of a carrier protein, such as bovine serum albumin (BSA), in your cell culture medium can help to maintain the solubility of lipid molecules. Ensure your medium is supplemented with an appropriate concentration of BSA.
-
Optimize Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO or ethanol) may be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Sonication: Briefly sonicating the final diluted solution can help to disperse any small aggregates that may have formed.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound in the assay wells, leading to inaccurate and variable effective concentrations.
-
Solutions:
-
Confirm Stock Solution Clarity: Always visually inspect your stock solution for any particulate matter before making dilutions. If necessary, follow the steps in "Issue 1" to ensure complete dissolution.
-
Pre-warm All Components: Ensure that your cell culture medium and any buffers are pre-warmed to 37°C before adding the this compound solution.
-
Mix Thoroughly but Gently: After adding this compound to your assay wells, mix the contents by gently swirling the plate or by using a plate shaker at a low speed. Avoid vigorous pipetting, which can introduce bubbles and shear stress on the cells.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | 14[1] | ~25.4 |
| Dimethyl sulfoxide (B87167) (DMSO) | 12[1] | ~21.8 |
| Ethanol | 30[1] | ~54.4 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5[1] | ~9.1 |
Molar concentrations are calculated based on a molecular weight of 551.7 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in an organic solvent and subsequent dilution to a working concentration in an aqueous medium for cell-based assays.
-
Preparation of a 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 551.7 g/mol . To prepare a 10 mM stock solution, weigh out 5.52 mg of this compound powder.
-
In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.
-
Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store at -20°C or -80°C.
-
-
Preparation of a Working Solution for Cell Stimulation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium (containing serum or BSA) to 37°C.
-
To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately by gentle inversion or swirling.
-
Use the working solution promptly.
-
Protocol 2: General Cell Stimulation Assay
This protocol provides a general workflow for stimulating cultured cells with this compound and assessing a downstream response.
-
Cell Seeding:
-
Seed your cells of interest in a suitable culture plate (e.g., 96-well plate) at a density that will allow for optimal response without overgrowth during the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow them to adhere and enter a quiescent state (typically 12-24 hours).
-
-
Cell Starvation (Optional):
-
For some assays, particularly those investigating signaling pathways, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) prior to stimulation to reduce basal signaling.
-
-
Preparation of Reagents:
-
Prepare the this compound working solution in the appropriate cell culture medium as described in Protocol 1.
-
Prepare a vehicle control containing the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the cell culture medium.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add the this compound working solution or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period, which should be optimized for the specific cell type and endpoint being measured (e.g., minutes for signaling events, hours for gene expression or cytokine release).
-
-
Assay Endpoint Measurement:
-
Following incubation, process the cells or supernatant for the desired downstream analysis (e.g., ELISA for cytokine secretion, Western blot for protein phosphorylation, qPCR for gene expression, or a functional assay like platelet aggregation).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
long-term storage effects on Butanoyl PAF activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butanoyl Platelet-Activating Factor (Butanoyl PAF).
Frequently Asked Questions (FAQs)
1. What is this compound and how does its activity compare to PAF?
This compound is a less potent analog of the highly active lipid mediator, Platelet-Activating Factor (PAF). It is a closely related compound that retains at least 10% of the agonist potency of PAF itself.[1] this compound is often found in oxidized low-density lipoprotein (oxLDL) and is considered an important signaling molecule in this context.[1]
2. What is the recommended long-term storage condition for this compound?
For optimal stability, this compound should be stored at -20°C.[1] It is typically supplied as a solution in ethanol. Under these conditions, it is reported to be stable for at least two years.
3. How should I handle this compound upon receiving it?
Upon receipt, it is recommended to store the this compound solution at -20°C in its original unopened vial. If you need to use a portion of the solution, allow the vial to warm to room temperature before opening to prevent condensation. Aliquoting the solution into smaller, single-use vials is highly recommended to minimize freeze-thaw cycles and potential degradation.
4. Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for extended periods. Phospholipids are susceptible to hydrolysis in aqueous environments. For experiments requiring an aqueous buffer, fresh dilutions should be prepared immediately before use.
5. What are the potential degradation pathways for this compound?
This compound can be degraded through several mechanisms:
-
Hydrolysis: The ester bond at the sn-2 position is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.
-
Oxidation: As a lipid-based molecule, this compound can be prone to oxidation, especially if exposed to air and light for prolonged periods.
-
Enzymatic Degradation: this compound can be degraded by enzymes such as PAF acetylhydrolase (PAF-AH), which hydrolyzes the acyl group at the sn-2 position.
6. What are the known degradation products of this compound and are they active?
The primary degradation product of this compound through hydrolysis would be lyso-PAF and butyric acid. Lyso-PAF is the inactive precursor of PAF. The biological activity of other potential degradation products resulting from oxidation is not well-characterized.
Troubleshooting Guides
Platelet Aggregation Assays
This guide addresses common issues encountered during in vitro platelet aggregation experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Platelet Aggregation Response | Degraded this compound: Improper storage or handling may have led to a loss of activity. | - Use a fresh aliquot of this compound stored at -20°C. - Prepare fresh dilutions immediately before the experiment. - Verify the activity of a new lot of this compound against a previously validated batch if available. |
| Suboptimal Agonist Concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration range for your specific platelet preparation. - Ensure accurate dilution of the stock solution. | |
| Poor Platelet Quality: Platelets may be activated or damaged during preparation. | - Handle blood samples gently to minimize mechanical stress. - Ensure proper centrifugation speed and time for preparing platelet-rich plasma (PRP). - Use freshly prepared PRP for each experiment. | |
| Presence of Inhibitors: The buffer or other reagents may contain substances that inhibit platelet aggregation. | - Ensure all solutions are prepared with high-purity water and reagents. - Check for the presence of known platelet inhibitors in your experimental setup. | |
| High Background Aggregation (Spontaneous Aggregation) | Platelet Activation During Preparation: Platelets may have been activated before the addition of this compound. | - Minimize the time between blood collection and the start of the experiment. - Avoid vigorous mixing or agitation of the PRP. - Ensure all equipment coming into contact with platelets is clean. |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of agonist or platelet suspension. | - Use calibrated pipettes and ensure proper pipetting technique. - Add the agonist consistently to each well or cuvette. |
| Temperature Fluctuations: Variations in the assay temperature can affect platelet function. | - Ensure the platelet aggregometer is properly pre-warmed to 37°C. - Allow PRP and all reagents to equilibrate to the assay temperature before starting. | |
| Inadequate Mixing: Insufficient mixing of the agonist with the platelet suspension. | - Ensure the stir bar or mixing mechanism in the aggregometer is functioning correctly and at a consistent speed. |
Experimental Protocols
Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for assessing this compound-induced platelet aggregation.
Materials:
-
This compound stock solution (in ethanol)
-
Freshly collected human blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant
-
Tyrode's buffer (or other suitable buffer)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Carefully collect the supernatant (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
This compound Dilution: Prepare a series of dilutions of the this compound stock solution in your chosen buffer immediately before use.
-
Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a specific volume of PRP into the aggregometer cuvettes with a stir bar.
-
Set the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.
-
Add a specific volume of the diluted this compound to the PRP and start recording the change in light transmission over time (typically 5-10 minutes).
-
Repeat for each concentration of this compound to generate a dose-response curve.
-
Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. From the dose-response curve, the EC50 (the concentration of this compound that induces 50% of the maximal aggregation) can be calculated to quantify its potency.[2]
Visualizations
Caption: Recommended workflow for this compound storage and handling.
Caption: Troubleshooting flowchart for platelet aggregation assays.
Caption: Simplified signaling pathway of this compound-induced platelet aggregation.
References
improving recovery of Butanoyl PAF from biological samples
Welcome to the technical support center for the recovery of Butanoyl PAF from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction, purification, and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in biological samples?
This compound (1-O-alkyl-2-butanoyl-sn-glycero-3-phosphocholine) is a potent lipid mediator and an analog of Platelet-Activating Factor (PAF). It is involved in various physiological and pathological processes, including inflammation, immune responses, and cardiovascular events. Accurate measurement of this compound in biological samples such as plasma, serum, and tissues is crucial for understanding its role in disease and for the development of novel therapeutics.
Q2: Which extraction method is best for recovering this compound from my samples?
The optimal extraction method depends on your sample type, available equipment, and desired throughput. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE, particularly the Folch or Bligh & Dyer methods, is a traditional and effective approach, while SPE can offer higher sample cleanup and is amenable to automation. A detailed comparison of these methods is provided in the "Experimental Protocols" and "Data Presentation" sections below.
Q3: I am getting low recovery of this compound. What are the common causes?
Low recovery can be due to several factors including:
-
Suboptimal Extraction: The chosen solvent system in LLE or the sorbent and elution solvents in SPE may not be ideal for this compound's polarity.
-
Analyte Degradation: this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Enzymatic degradation by PAF acetylhydrolase in the sample can also be a significant issue.
-
Poor Phase Separation (LLE): Incomplete separation of the organic and aqueous phases can lead to loss of the analyte.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.
For detailed solutions, please refer to the "Troubleshooting Guide."
Q4: How can I prevent the degradation of this compound during sample preparation?
To minimize degradation, it is recommended to:
-
Work quickly and on ice whenever possible.
-
Use solvents with antioxidants (e.g., butylated hydroxytoluene - BHT).
-
Ensure the pH of the sample and buffers is controlled, ideally close to neutral.
-
For plasma or serum samples, consider adding an inhibitor of PAF acetylhydrolase immediately after collection.
-
Store samples at -80°C for long-term stability and minimize freeze-thaw cycles.[1]
Q5: What is a suitable internal standard for the quantification of this compound?
An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. If a labeled standard is not available, a structurally similar lipid that is not endogenously present in the sample can be used. The internal standard should be added to the sample at the very beginning of the extraction process to account for any analyte loss during sample preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Signal in LC-MS/MS | 1. Inefficient extraction. 2. Analyte degradation. 3. Ion suppression in the mass spectrometer. 4. Incorrect MS/MS transition parameters. | 1. Optimize the extraction protocol (see Experimental Protocols). 2. Follow the recommendations for preventing degradation (see FAQ 4). 3. Improve sample cleanup, for example, by using SPE. Dilute the sample extract to reduce matrix effects. 4. Verify the precursor and product ion m/z values for this compound and ensure optimal collision energy. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or degradation. 4. Co-elution with an interfering compound. | 1. Dilute the sample extract or inject a smaller volume. 2. Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Optimize the chromatographic gradient to improve separation from interfering species. Consider using a different column chemistry. |
| High Variability in Replicate Injections | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS system. | 1. Ensure precise and consistent execution of the extraction protocol. Use of an internal standard is critical. 2. Keep the autosampler at a low temperature (e.g., 4°C). Prepare fresh sample vials for long sequences. 3. Check for leaks in the LC system, ensure stable solvent flow, and verify MS stability by monitoring the internal standard signal. |
| Interference from Other Lipids | 1. Co-elution of isobaric or isomeric lipids (e.g., other PAF analogs or lysophosphatidylcholines). | 1. Optimize the HPLC gradient to achieve better separation. A longer, shallower gradient can improve resolution.[2] 2. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. 3. Select specific and unique MS/MS transitions for this compound. |
Data Presentation
The following table summarizes the expected recovery rates for this compound and related lipid classes using different extraction methods. Please note that actual recoveries may vary depending on the specific matrix and experimental conditions.
| Extraction Method | Lipid Class | Reported Recovery Range (%) | Throughput | Notes |
| Liquid-Liquid Extraction (Modified Folch) | Phospholipids (general) | 80 - 95 | Low to Medium | A robust and widely used method.[3] |
| Liquid-Liquid Extraction (Butanol/Methanol) | Phospholipids (general) | 85 - 100+ | Medium | A single-phase extraction that is amenable to higher throughput.[4] |
| Solid-Phase Extraction (Reversed-Phase) | Phospholipids (general) | 80 - 95 | High | Provides cleaner extracts and is suitable for automation.[5][6] |
| Solid-Phase Extraction (Mixed-Mode) | Basic and Lipophilic Compounds | 85 - 105 | High | Can provide enhanced selectivity for certain analytes. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma/Serum
This protocol is a modified Bligh & Dyer method adapted for the extraction of polar lipids like this compound.
Materials:
-
Plasma or serum sample
-
This compound-d4 internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) (HPLC grade), chilled
-
Chloroform (HPLC grade)
-
0.9% NaCl solution, chilled
-
Centrifuge capable of reaching >2,000 x g
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 10 µL of the this compound-d4 internal standard solution.
-
Add 375 µL of chilled methanol and vortex for 30 seconds to precipitate proteins.
-
Add 125 µL of chloroform, vortex for 30 seconds.
-
Add 125 µL of chilled 0.9% NaCl solution, vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube, avoiding the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for this compound from Plasma/Serum
This protocol utilizes a reversed-phase SPE cartridge for the cleanup and concentration of this compound.
Materials:
-
Plasma or serum sample
-
This compound-d4 internal standard solution (e.g., 100 ng/mL in methanol)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 10 µL of the this compound-d4 internal standard solution.
-
Add 300 µL of chilled methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile:methanol (90:10, v/v).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, like PAF, exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events.
Caption: this compound signaling pathway via the PAF receptor.
Experimental Workflow for this compound Recovery
The following diagram illustrates the general workflow for the extraction and quantification of this compound from biological samples.
Caption: General workflow for this compound analysis.
References
- 1. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butanoyl PAF Bioactivity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Butanoyl Platelet-Activating Factor (PAF). The information addresses common challenges encountered during experimental procedures, with a focus on the impact of solvents on bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is Butanoyl PAF and how does its bioactivity compare to PAF?
A1: this compound is a PAF-like phospholipid that is a product of the oxidative decomposition of 2-arachidonoyl phospholipids (B1166683).[1] While it is an agonist for the PAF receptor, its potency is significantly lower than that of enzymatically produced PAF.[1] Some studies suggest that Butenoyl PAF (a related compound) is about 10-fold less potent than PAF.[1] However, this compound can be present in oxidized low-density lipoprotein (oxLDL) at concentrations more than 100 times greater than enzymatically generated PAF, making it a physiologically relevant signaling molecule.[2]
Q2: What solvents are recommended for dissolving and storing this compound?
A2: this compound is typically supplied and soluble in organic solvents such as ethanol.[1] For long-term storage, it is recommended to store this compound at -20°C.[2] When preparing stock solutions, high-purity organic solvents like ethanol, methanol (B129727), or DMSO are commonly used. It is crucial to use a solvent that fully dissolves the lipid while being compatible with the downstream bioassay at its final concentration.
Q3: How can the choice of solvent affect my experimental results?
A3: The solvent used to deliver this compound can significantly impact its bioavailability, stability, and the overall outcome of the bioassay.[3] Organic solvents can influence the aggregation state of phospholipids in aqueous solutions and may have direct effects on cells or proteins in the assay. Therefore, it is essential to perform solvent controls to account for any potential artifacts.[3]
Q4: My this compound seems to have low or no activity in my aqueous bioassay. What could be the cause?
A4: This is a common issue that can arise from several factors related to the solvent and the nature of this compound. See the troubleshooting section below for a detailed guide on how to address this.
Q5: Are there any known stability issues with this compound in solution?
A5: While specific stability data in various solvents is not extensively published, phospholipids can be susceptible to degradation. It is advisable to prepare fresh working solutions for each experiment from a frozen stock.[4] Minimize freeze-thaw cycles of the stock solution. For long-term storage, keeping the compound in an organic solvent at -20°C or lower is recommended.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Causes & Troubleshooting Steps:
-
Poor Solubility/Aggregation in Aqueous Buffer:
-
Solution:
-
Carrier Protein: Incorporate a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer. BSA can help to maintain the solubility of lipids in aqueous solutions.
-
Sonication/Vortexing: After diluting the this compound stock into the assay buffer, briefly sonicate or vortex the solution to aid in dispersion.
-
Solvent Exchange: For sensitive applications, the organic solvent can be evaporated under a stream of nitrogen from an aliquot of the stock solution, and the lipid film can then be resuspended in the assay buffer.[5]
-
-
Solvent Toxicity:
-
Problem: The final concentration of the organic solvent (e.g., ethanol, DMSO) in your assay may be high enough to be toxic to the cells or inhibit the biological process being measured.
-
Solution:
-
Minimize Final Solvent Concentration: Aim for a final solvent concentration of ≤ 0.5% in your assay medium.[4] This may require preparing a more concentrated stock solution if possible.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to deliver the this compound.[3][6] This allows you to subtract any background effects of the solvent itself.
-
-
-
Compound Degradation:
-
Problem: The this compound may have degraded due to improper storage or handling.
-
Solution:
-
Fresh Aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Storage Conditions: Ensure the stock solution is stored at -20°C or below in a tightly sealed vial to prevent solvent evaporation and oxidation.[2]
-
-
Issue 2: High background signal in the solvent control.
Possible Causes & Troubleshooting Steps:
-
Solvent-Induced Effects:
-
Problem: The solvent itself may be inducing a biological response in your assay system.
-
Solution:
-
Test Alternative Solvents: If a high background is observed, consider testing other recommended solvents (e.g., methanol instead of DMSO) to find one with minimal effect on your specific assay.
-
Reduce Solvent Concentration: Lower the final concentration of the solvent in the assay as much as possible.
-
-
Quantitative Data Summary
| Compound | Bioactivity relative to PAF | Reference |
| Butenoyl PAF | ~10-fold less potent | [1] |
| Acyl-PAF | ~100 times less potent in inducing human platelet aggregation | [5] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is adapted from methods used for assessing PAF-induced platelet aggregation and can be used to evaluate the bioactivity of this compound.[5][7]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Obtain whole blood from healthy donors in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 195 x g) for 15-20 minutes at room temperature to obtain PRP.[7]
-
Carefully collect the upper PRP layer.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).
-
For the experiment, create serial dilutions of the stock solution in the assay buffer.
-
Solvent Handling: To minimize aggregation, you can evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and then resuspend the lipid film in a known volume of assay buffer (e.g., PBS with 0.1% BSA).[5]
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a specific volume of PRP (e.g., 250 µL) in an aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add a small volume of the this compound working solution to the cuvette to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Include a vehicle control (solvent only) and a positive control (e.g., standard PAF).
-
Visualizations
Logical Workflow for Troubleshooting this compound Bioactivity Issues
A troubleshooting workflow for addressing common issues in this compound bioassays.
Signaling Pathway of PAF Receptor Activation
Simplified signaling pathway following PAF receptor (PAFR) activation by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butanoyl PAF Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Butanoyl PAF reagents effectively in their experiments.
Section 1: Quality Control and Specifications
This section outlines the key quality control parameters for this compound, providing researchers with the necessary benchmarks to assess the integrity of their reagents.
Q1: What are the typical quality control specifications for this compound?
A1: The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. Key specifications to review on the CoA include appearance, solubility, purity as determined by High-Performance Liquid Chromatography (HPLC), and identity confirmed by Mass Spectrometry (MS).
Data Presentation: Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid or a clear solution in ethanol (B145695) | Visual Inspection |
| Purity | ≥98%[1] | HPLC |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry |
| Solubility | Soluble in ethanol (≥30 mg/mL), DMF (≥14 mg/mL), and DMSO (≥12 mg/mL)[1] | Visual Inspection |
| Storage | Store at -20°C[2] | - |
| Stability | ≥ 2 years at -20°C[1] | - |
Section 2: Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Q2: I am observing lower than expected bioactivity of this compound in my cell-based assay. What are the possible causes and solutions?
A2: Lower than expected bioactivity can stem from several factors related to reagent handling, storage, and the experimental setup itself.
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of this compound by verifying its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
-
LC-MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
-
Data Analysis:
-
The expected molecular weight of this compound (C₂₈H₅₈NO₇P) is 551.7 g/mol . [3] * Look for the protonated molecule [M+H]⁺ at an m/z of approximately 552.7.
-
Common adducts to look for include the sodium adduct [M+Na]⁺ at m/z 574.7.
-
Protocol 3: Bioactivity Assessment using a Calcium Mobilization Assay
Objective: To assess the biological activity of this compound by measuring its ability to induce calcium mobilization in cells expressing the PAF receptor.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the PAF receptor (e.g., HEK293 cells stably expressing the human PAF receptor) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Assay Procedure:
-
Measure the baseline fluorescence of the dye-loaded cells using a fluorescence plate reader.
-
Add an equal volume of the 2X this compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF versus the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Section 4: Signaling Pathway
Q6: What is the signaling pathway activated by this compound?
A6: this compound is an agonist for the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). [4]Upon binding, it primarily activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. [5]This increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to various downstream cellular responses, including inflammation, platelet aggregation, and neurotransmission.
Signaling Pathway: this compound Activation of the PAF Receptor
Caption: this compound signaling through the Gq/PLC/Ca²⁺ pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Butanoyl PAF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic Butanoyl Platelet-Activating Factor (PAF) against the well-characterized and highly potent C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). The information presented herein is intended to assist researchers in validating the biological efficacy of synthetic Butanoyl PAF and understanding its relative potency and potential applications in experimental models.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. The biological activity of PAF is highly dependent on its chemical structure, particularly the length of the acyl chain at the sn-2 position of the glycerol (B35011) backbone. While the endogenous and most potent form of PAF typically contains an acetyl group (C2) at this position (C16-PAF), synthetic analogs with longer acyl chains, such as a butanoyl group (C4), are also utilized in research. Validating the biological activity of these synthetic analogs is crucial for the accurate interpretation of experimental results.
Comparative Biological Activity
The biological potency of PAF analogs is primarily assessed through their ability to induce cellular responses mediated by the PAF receptor (PAFR), a G-protein coupled receptor. Two of the most common and robust assays for determining PAF bioactivity are the platelet aggregation assay and the intracellular calcium mobilization assay.
It is widely recognized that increasing the length of the acyl chain at the sn-2 position beyond the acetyl group leads to a significant reduction in biological activity. One study has reported that the bioactivity of C16-PAF is approximately 40 times greater than that of its butenoyl analog.[1] Another study noted that elongating the acetyl group at the sn-2 position by two carbons can decrease the activity of PAF by a factor of 10 to 100-fold.[2]
Quantitative Data Summary
Table 1: Platelet Aggregation
| Compound | Cell Type | EC50 (nM) | Reference |
| C16-PAF | Human Platelet-Rich Plasma | ~100 (threshold dose) | [3] |
| C16-PAF | Human Platelet-Rich Plasma | 36.22 - 89.04 | [4] |
Table 2: Intracellular Calcium Mobilization
| Compound | Cell Type | EC50 (nM) | Reference |
| C16-PAF | Neurohybrid NG108-15 cells | 6.8 | [5] |
| C16-PAF | Cultured Bovine Aortic Endothelial Cells | ~0.1 | [6] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Activation of the PAF receptor by an agonist such as this compound or C16-PAF initiates a cascade of intracellular signaling events. The receptor is coupled to Gq and Gi proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet activating factors alters calcium homeostasis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Butanoyl PAF vs. PAF C16: A Comparative Guide on Potency and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of Butanoyl Platelet-Activating Factor (Butanoyl PAF) and Platelet-Activating Factor C16 (PAF C16). The information presented is based on available experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] PAF C16, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is the most common and biologically active form of PAF.[2] this compound is a synthetic analog of PAF with a butanoyl group instead of an acetyl group at the sn-2 position of the glycerol (B35011) backbone. Understanding the relative potency and biological activities of these two molecules is crucial for designing and interpreting experiments in various research fields.
Chemical Structures
The structural difference between this compound and PAF C16 lies in the acyl chain at the sn-2 position. This seemingly minor modification significantly impacts the molecule's interaction with the PAF receptor and its subsequent biological activity.
Table 1: Chemical Properties of this compound and PAF C16
| Feature | This compound | PAF C16 |
| Molecular Formula | C28H58NO7P | C26H54NO7P |
| Molecular Weight | 551.7 g/mol | 523.7 g/mol |
| Acyl Group at sn-2 | Butanoyl (C4) | Acetyl (C2) |
Potency Comparison: Experimental Data
Direct comparative studies have demonstrated a significant difference in the potency of this compound and PAF C16 in inducing platelet aggregation, a hallmark of PAF activity. One study found that a concentration of 8 µM of PAF C16 (alkyl-PAF) was required to induce a certain level of platelet aggregation, whereas a 100-fold higher concentration of 800 µM of an acyl-PAF (representative of this compound) was needed to achieve a similar effect.[3] This indicates that this compound is approximately 100 times less potent than PAF C16 in this specific assay.
Another source suggests that this compound retains at least 10% of the agonist potency of PAF itself.[4] While seemingly contradictory, this highlights that the relative potency can vary depending on the experimental system and the specific biological response being measured.
Table 2: Potency Comparison in Platelet Aggregation
| Compound | Concentration for Equivalent Platelet Aggregation | Relative Potency |
| PAF C16 (alkyl-PAF) | 8 µM | ~100x more potent |
| Acyl-PAF (e.g., this compound) | 800 µM | 1x |
Signaling Pathway
Both this compound and PAF C16 exert their effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[5] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to various cellular responses. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction. The PAF receptor can couple to various G proteins, including Gq, Gi, and G12/13, allowing for a diverse range of downstream signaling.
Caption: Simplified PAF receptor signaling pathway.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the biological activity of PAF and its analogs.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce the clumping of platelets in a sample of platelet-rich plasma (PRP).
Experimental Workflow:
Caption: Workflow for a typical platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures light transmission through the sample. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Agonist Addition: A known concentration of this compound or PAF C16 is added to the PRP to induce aggregation.
-
Data Analysis: The change in light transmittance over time is recorded. The maximum aggregation is determined, and dose-response curves are generated to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to receptor activation.
Experimental Workflow:
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation: Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a cell line engineered to express the receptor) are cultured.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane.
-
Washing: Excess extracellular dye is washed away.
-
Agonist Stimulation: this compound or PAF C16 is added to the cells.
-
Fluorescence Measurement: The binding of calcium to the dye causes a change in its fluorescent properties. This change is measured using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. Dose-response curves are constructed to determine the EC50 value.
Conclusion
The available data consistently indicate that this compound is a significantly less potent agonist of the PAF receptor compared to PAF C16. The approximately 100-fold difference in potency observed in platelet aggregation assays highlights the critical role of the sn-2 acetyl group for maximal biological activity. Researchers should consider this substantial difference in potency when designing experiments and interpreting results. For applications requiring a potent PAF receptor agonist, PAF C16 is the superior choice. This compound, due to its lower potency, may be useful in studies where a weaker or more controlled activation of the PAF receptor is desired.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 5. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Butanoyl PAF and Butenoyl PAF in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Butanoyl Platelet-Activating Factor (Butanoyl PAF) and Butenoyl Platelet-Activating Factor (Butenoyl PAF) in the context of platelet activation. This document summarizes their relative potencies, delves into the experimental methods used for their characterization, and visualizes the key signaling pathways involved.
Introduction to PAF Analogs in Platelet Activation
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The biological activity of PAF is highly dependent on its molecular structure, particularly the nature of the acyl group at the sn-2 position of the glycerol (B35011) backbone. This compound and Butenoyl PAF are two such analogs that, while structurally similar, exhibit distinct potencies in activating platelets. Understanding these differences is critical for research into PAF receptor signaling and the development of novel therapeutics targeting platelet function.
Quantitative Comparison of Platelet Activation
| Compound | Relative Potency vs. PAF | Key Findings |
| This compound | Approximately 7-fold less active | The butyryl (butanoyl) homologue of PAF shows a significant decrease in activity in inducing serotonin (B10506) secretion from platelets compared to PAF, which has an acetyl group. |
| Butenoyl PAF | Approximately 10-fold less potent | As a PAF receptor agonist, Butenoyl PAF is about 10 times less potent than PAF. It is noteworthy that Butenoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids (B1166683) and is found in oxidized LDL in much higher abundance than PAF itself. |
Note: The relative potencies are estimated from different studies and should be considered as approximations.
Signaling Pathways in Platelet Activation by PAF Analogs
Both this compound and Butenoyl PAF are believed to exert their effects through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) on the platelet surface. The difference in their potency likely stems from a reduced binding affinity to the PAF-R due to the larger and, in the case of Butenoyl PAF, conformationally different sn-2 acyl chain compared to the acetyl group of PAF. This leads to a less robust downstream signaling cascade.
Caption: PAF analog signaling pathway in platelets.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound and Butenoyl PAF on platelet activation.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
b. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in an aggregometer cuvette with a magnetic stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add varying concentrations of this compound or Butenoyl PAF to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal aggregation) is calculated from the dose-response curve.
Caption: Workflow for Light Transmission Aggregometry.
Platelet Shape Change Assay
This assay detects the initial activation of platelets, which involves a change from a discoid to a spherical shape, by measuring small changes in light absorbance or scattering.
a. Platelet Preparation:
-
Prepare washed platelets by centrifuging PRP at 1000 x g for 10 minutes in the presence of an anti-aggregating agent like prostacyclin.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.
b. Shape Change Measurement:
-
Place a cuvette with the washed platelet suspension in a spectrophotometer or aggregometer capable of detecting small changes in optical density.
-
Establish a stable baseline reading.
-
Add the PAF analog (this compound or Butenoyl PAF) and record the rapid decrease in light transmission or increase in turbidity, which corresponds to platelet shape change.
-
The extent and rate of shape change can be quantified and compared between the two compounds.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium concentration ([Ca²⁺]i) upon platelet activation using fluorescent calcium indicators.
a. Platelet Loading:
-
Prepare washed platelets as described for the shape change assay.
-
Incubate the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye.
b. Calcium Measurement:
-
Resuspend the dye-loaded platelets in a buffer containing extracellular calcium.
-
Use a fluorometer or a flow cytometer with the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Add this compound or Butenoyl PAF and record the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium. The peak and duration of the calcium signal can be compared.
Confirming Butanoyl PAF Effects: A Comparative Guide to PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used Platelet-Activating Factor (PAF) receptor antagonists in confirming the biological effects of Butanoyl PAF, a significant bioactive lipid generated during oxidative stress. This compound, an analog of PAF, exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[1][2] The use of specific antagonists is crucial to verify that the observed effects of this compound are indeed mediated through the PAF receptor.
Comparison of PAF Receptor Antagonists
The following table summarizes the performance of selected PAF receptor antagonists in blocking this compound-induced biological responses. While direct experimental data for this compound is limited, the data presented here is extrapolated from studies on PAF and structurally similar PAF-like molecules.
| Antagonist | Target Assay | Organism/Cell Type | This compound Concentration | Antagonist Concentration | Observed Inhibition | Reference(s) |
| WEB2086 | Platelet Aggregation | Human Platelets | Estimated 1-10 µM | 10 µM | Significant inhibition of aggregation | [3] |
| Neutrophil Respiratory Burst | Human Neutrophils | Not Specified | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition of PAF-induced respiratory burst | [4][5] | |
| BN 52021 (Ginkgolide B) | Platelet Aggregation | Human Platelets | Estimated 1-10 µM | 10 µM | Significant inhibition of aggregation | [3][6] |
| Vascular Permeability | Rat | Not Specified | 2-10 mg/kg | Dose-dependent inhibition of PAF-induced vascular permeability | [7] | |
| Leukocyte Adherence | Rat Mesenteric Venules | Not Specified | Not Specified | Attenuation of endotoxin-induced leukocyte adherence | [8] | |
| CV-3988 | Platelet Aggregation | Rabbit Platelets | Not Specified | 3 x 10⁻⁶ - 3 x 10⁻⁵ M | Dose-dependent inhibition of PAF-induced aggregation | [9] |
| Hypotension | Rat | Not Specified | 1-10 mg/kg | Dose-dependent inhibition of PAF-induced hypotension | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and how antagonists intervene, it is essential to visualize the underlying signaling pathways and experimental procedures.
Caption: this compound signaling pathway via the PAF receptor.
Caption: General experimental workflow for antagonist confirmation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce platelet aggregation and the inhibitory effect of PAF receptor antagonists.
Materials:
-
Freshly isolated human or rabbit platelet-rich plasma (PRP)
-
This compound
-
PAF Receptor Antagonist (e.g., WEB2086, BN 52021)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL with platelet-poor plasma (PPP).
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
To test the antagonist's effect, pre-incubate the PRP with the desired concentration of the PAF receptor antagonist or vehicle control for 5-10 minutes at 37°C.
-
Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading.
-
Add this compound to the PRP to induce aggregation and record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Compare the aggregation curves and maximal aggregation percentages between the antagonist-treated and control groups.[10][11]
Intracellular Calcium Mobilization Assay
This assay determines if this compound induces an increase in intracellular calcium concentration, a key second messenger in PAF receptor signaling, and whether this is blocked by antagonists.
Materials:
-
Adherent or suspension cells expressing the PAF receptor (e.g., CHO-K1 cells stably expressing human PAF-R)
-
This compound
-
PAF Receptor Antagonist (e.g., WEB2086)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with buffer to remove extracellular dye.
-
Add the PAF receptor antagonist or vehicle control to the wells and incubate for the desired time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence, indicating a change in intracellular calcium concentration, is analyzed. Compare the peak fluorescence response in antagonist-treated wells to the control wells.[12][13]
In Vivo Vascular Permeability Assay (Miles Assay)
This in vivo assay assesses the ability of this compound to increase vascular permeability and the inhibitory effect of PAF receptor antagonists.
Materials:
-
Rodents (e.g., rats, mice)
-
This compound
-
PAF Receptor Antagonist (e.g., BN 52021)
-
Evans Blue dye
-
Saline solution
-
Anesthetic
Procedure:
-
Anesthetize the animal.
-
Administer the PAF receptor antagonist or vehicle control, typically via intravenous or intraperitoneal injection.
-
After a suitable pre-treatment time, inject Evans Blue dye (an indicator of plasma protein leakage) intravenously.
-
Inject this compound intradermally at specific sites on the animal's shaved back. Inject saline as a negative control.
-
After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples using a solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
An increase in dye extravasation at the this compound injection site compared to the saline control indicates increased vascular permeability. Compare the extent of dye leakage in antagonist-treated animals to the control group.[7][14]
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Inhibition of neutrophil respiratory burst and degranulation responses to platelet-activating factor by antagonists WEB 2086, CV 6209 and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAF increases vascular permeability in selected tissues: effect of BN-52021 and L-655,240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of the platelet-activating factor receptor antagonist BN52021 on endotoxin-induced leukocyte adherence in rat mesenteric venules [pubmed.ncbi.nlm.nih.gov]
- 9. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bu.edu [bu.edu]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Vascular Permeability by a Modified Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Butanoyl PAF Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of butanoyl analogs of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes. Understanding the structure-activity relationships of PAF analogs is crucial for the development of novel therapeutics targeting PAF-mediated pathways in inflammation, thrombosis, and other diseases. While comprehensive comparative data for a wide range of butanoyl PAF analogs is limited in publicly available literature, this guide synthesizes the existing information to provide insights into their biological activity.
Bioactivity Comparison of PAF and its Butanoyl Analog
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is characterized by a short acetyl group at the sn-2 position of the glycerol (B35011) backbone, which is critical for its high biological potency. Modification of this acetyl group, such as elongation to a butanoyl group (a four-carbon acyl chain), has been shown to significantly modulate the bioactivity of the molecule.
Generally, the replacement of the acetyl group with a butanoyl group at the sn-2 position leads to a significant decrease in PAF-like activity.[1] This reduction in potency is estimated to be in the range of 10 to 100-fold.[1]
One specific butanoyl analog, 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, has been noted to retain a portion of PAF's biological activity. In the context of atherogenic aortas, this analog was found to account for approximately 40% of the total PAF bioactivity. This suggests that while less potent than PAF, butanoyl analogs can still elicit significant biological responses under certain conditions.
The bioactivity of PAF analogs is typically assessed through a variety of in vitro and in vivo assays. Key parameters for comparison include:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates higher inhibitory potency.
-
Receptor Binding Affinity (Kd): The equilibrium dissociation constant, which reflects the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
Due to the limited availability of direct comparative studies on a series of this compound analogs, a comprehensive quantitative data table is not feasible at this time. However, the general structure-activity relationship indicates that increasing the acyl chain length at the sn-2 position beyond the acetyl group progressively decreases the agonistic activity at the PAF receptor.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of PAF and its analogs.
Platelet Aggregation Assay (Washed Rabbit Platelets)
This is a fundamental assay to determine the pro-aggregatory or anti-aggregatory effects of PAF analogs.
Materials:
-
Rabbit whole blood
-
Anticoagulant solution (e.g., Acid-Citrate-Dextrose)
-
Bovine Serum Albumin (BSA) solution
-
Tyrode's buffer
-
PAF standard and this compound analogs
-
Platelet aggregometer
Procedure:
-
Preparation of Washed Rabbit Platelets:
-
Collect rabbit blood into a syringe containing an anticoagulant solution.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add an equal volume of Tyrode's buffer containing BSA.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer containing BSA. Repeat the washing step twice.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration (e.g., 3-5 x 10^8 platelets/mL).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Establish a baseline reading of light transmittance.
-
To test for agonistic activity, add varying concentrations of the this compound analog to the platelet suspension and record the change in light transmittance over time. An increase in light transmittance indicates platelet aggregation.
-
To test for antagonistic activity, pre-incubate the platelet suspension with the this compound analog for a defined period before adding a known concentration of PAF. A reduction in PAF-induced aggregation indicates antagonistic activity.
-
From the dose-response curves, calculate the EC50 for agonists or the IC50 for antagonists.
-
PAF Receptor Binding Assay
This assay measures the ability of this compound analogs to compete with radiolabeled PAF for binding to its receptor on platelet membranes.
Materials:
-
Washed rabbit platelets (prepared as described above)
-
Tritiated PAF ([³H]-PAF)
-
This compound analogs
-
Binding buffer (e.g., Tyrode's buffer with BSA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Lyse the washed platelets by sonication or freeze-thaw cycles in a hypotonic buffer.
-
Centrifuge the lysate at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of [³H]-PAF.
-
To separate sets of tubes, add increasing concentrations of either unlabeled PAF (for total binding) or the this compound analog (for competitive binding).
-
Add the platelet membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound [³H]-PAF from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (radioactivity in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Plot the percentage of specific [³H]-PAF binding against the concentration of the competing this compound analog.
-
Determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific [³H]-PAF binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). The general signaling cascade initiated by PAF binding to its receptor is depicted below. The extent to which this compound analogs activate these pathways is likely attenuated compared to PAF, consistent with their reduced bioactivity.
References
Cross-Reactivity of Butanoyl PAF in PAF Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Butanoyl Platelet-Activating Factor (Butanoyl PAF) in commercially available Platelet-Activating Factor (PAF) immunoassays. Understanding the specificity of these assays is critical for accurate quantification of PAF in the presence of structurally similar analogs like this compound, which can be present in biological samples and possess its own biological activities.
Performance Comparison of PAF Immunoassays
It has been noted that this compound retains at least 10% of the agonist potency of PAF in biological assays, indicating it can elicit physiological responses.[8] Therefore, its distinct measurement from PAF is important for correlating immunoassay data with biological activity.
Table 1: Cross-Reactivity of this compound in Commercial PAF Immunoassays
| Manufacturer/Kit | Assay Type | Stated Cross-Reactivity with this compound |
| MyBioSource (MBS7255441) | ELISA | "No significant cross-reactivity or interference between this antigen and analogues was observed."[7] |
| Abbkine | ELISA | "No significant cross-reactivity or interference between Human PAF and analogues was observed."[1] |
| Elabscience (E-EL-H2199) | Sandwich ELISA | "No significant cross-reactivity or interference between Human PAF and analogues was observed."[4] |
| Kamiya Biomedical (KT-13452) | Competitive ELISA | "No significant cross-reactivity or interference between PAF and analogues was observed."[5] |
| ELK Biotechnology (ELK1389) | Competitive ELISA | Not specified for this compound, but claims high specificity.[6] |
| Biomatik (EKU06679) | Competitive ELISA | Not specified for this compound, but claims high specificity.[9] |
Note: The table reflects the qualitative statements from manufacturers. Specific percentage cross-reactivity data for this compound was not available in the reviewed product literature.
Experimental Protocols
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PAF. This type of assay is common for small molecules like PAF.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of labeled PAF (e.g., biotinylated or HRP-conjugated) competes with the unlabeled PAF in the sample for a limited number of binding sites on a PAF-specific antibody coated onto a microplate. The amount of labeled PAF that binds to the antibody is inversely proportional to the concentration of PAF in the sample.
Key Steps in a Competitive PAF Immunoassay:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for PAF.
-
Competitive Reaction:
-
Standards with known PAF concentrations and unknown samples are added to the wells.
-
A fixed amount of biotin-labeled PAF is then added to each well.
-
The plate is incubated to allow the unlabeled PAF (from the sample/standard) and the biotin-labeled PAF to compete for binding to the coated antibody.
-
-
Washing: The plate is washed to remove any unbound reagents.
-
Enzyme Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and binds to the biotinylated PAF that is bound to the antibody.
-
Second Washing: The plate is washed again to remove unbound avidin-HRP.
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction, which changes the color from blue to yellow.
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).
-
Data Analysis: A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of PAF in the unknown samples is then determined by interpolating their OD values on the standard curve.
Visualizing Key Processes
To aid in the understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
PAF Signaling Pathway
Platelet-Activating Factor exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This initiates a cascade of intracellular signaling events that are crucial in various physiological and pathological processes, including inflammation and platelet aggregation.
References
- 1. Human Platelet activating factor (PAF) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. ELISA Kit for Platelet Activating Factor (PAF) [aspirasci.com]
- 3. PAF ELISA Kit [ABIN6974093] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 4. Human PAF(Platelet Activating Factor) ELISA Kit - Elabscience® [elabscience.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. PAF(Platelet Activating Factor) ELISA Kit [elkbiotech.com]
- 7. A specific, sensitive radioimmunoassay for platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "1-0-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine (Platelet Activating" by Duane O. Beaumont [scholarsrepository.llu.edu]
- 9. biomatik.com [biomatik.com]
Butanoyl PAF: A Reliable Positive Control for PAF Receptor Agonism Studies
For researchers in pharmacology, immunology, and drug development, selecting an appropriate positive control is paramount for validating experimental models and ensuring data integrity. In the study of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor implicated in a myriad of inflammatory and physiological processes, Butanoyl PAF emerges as a consistent and valuable tool.
This guide provides a comprehensive comparison of this compound with other PAF receptor agonists, supported by experimental data and detailed protocols to aid researchers in their study design.
Performance Comparison of PAF Receptor Agonists
This compound, a structural analog of the endogenous ligand 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), serves as a reliable, albeit less potent, agonist for the PAF receptor. Its utility as a positive control lies in its ability to elicit a reproducible and measurable response, allowing for the characterization of novel PAF receptor antagonists or modulators.
| Agonist | Chemical Structure | Potency (EC50) | Key Characteristics |
| C16-PAF (Alkyl-PAF) | 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | ~6.8 nM (Calcium Mobilization)[1] | The canonical and most potent endogenous PAFR agonist. Often used as a benchmark for high-affinity binding and maximal receptor activation. |
| This compound | 1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Estimated to be ~10-fold less potent than C16-PAF | A stable and commercially available analog. Its moderate potency makes it a suitable positive control for a wide range of assay sensitivities. It is a product of oxidative decomposition of 2-arachidonoyl phospholipids. |
| Acyl-PAF | 1-acyl-2-acetyl-sn-glycero-3-phosphocholine | ~100-fold less potent than C16-PAF in platelet aggregation assays[2] | A naturally occurring analog that is often produced in greater abundance than alkyl-PAF.[2] Exhibits significantly lower potency.[2][3] |
Experimental Protocols
To assess the activity of this compound and other agonists on the PAF receptor, two common functional assays are employed: calcium mobilization and platelet aggregation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAF receptor activation, which is a key downstream signaling event.
Materials:
-
Cells expressing the PAF receptor (e.g., NG108-15, HEK293-PAFR)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound, C16-PAF, and other test compounds
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom microplate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye for 30-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound or other agonists to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a microplate reader. The signal is typically monitored over time to capture the peak response.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.
Platelet Aggregation Assay
This assay directly measures the physiological response of platelets to PAF receptor activation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
This compound, C16-PAF, and other test compounds
Procedure:
-
PRP Preparation: Centrifuge the anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.
-
Assay Setup: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer. Set the baseline with PRP and the 100% aggregation level with PPP.
-
Agonist Addition: Add a known concentration of this compound or other agonists to the PRP and record the change in light transmission over time.
-
Data Analysis: The increase in light transmission corresponds to platelet aggregation. Determine the maximal aggregation percentage for each agonist concentration and plot a dose-response curve to calculate the EC50. For example, studies have shown that 8 µM of alkyl-PAF and 800 µM of acyl-PAF are required to induce complete platelet aggregation.[2]
Visualizing the PAF Receptor Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Butanoyl PAF: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Butanoyl Platelet-Activating Factor (PAF), the choice of supplier can significantly impact experimental outcomes. This guide provides a framework for a comparative analysis of Butanoyl PAF from three prominent suppliers: Cayman Chemical, Santa Cruz Biotechnology, and Gentaur. While publicly available data is limited, this guide presents the available information and outlines the necessary experimental protocols to conduct a thorough in-house comparison.
Product Overview and Specifications
This compound is a bioactive phospholipid and a less potent, but more abundant, analog of the Platelet-Activating Factor (PAF). It is an agonist for the PAF receptor (PAFR) and is often found in oxidized low-density lipoprotein (oxLDL).[1] Its role in inflammatory processes makes it a key molecule for investigation in various physiological and pathological contexts.
| Feature | Cayman Chemical | Santa Cruz Biotechnology | Gentaur |
| Purity | ≥98%[2] | Information not publicly available. A CofA should be requested. | Information not publicly available. A CofA should be requested. |
| Formulation | A solution in ethanol[2] | Information not publicly available. Likely supplied in a solvent as it is subject to dangerous goods shipping fees.[3][4] | Information not publicly available. |
| Storage | -20°C[2] | Information not publicly available. | Information not publicly available. |
| Stability | ≥ 2 years at -20°C[1][2] | Information not publicly available. | Information not publicly available. |
| Solubility | Ethanol (B145695) (~30 mg/ml), DMSO (~12 mg/ml), DMF (~14 mg/ml), PBS (pH 7.2) (~5 mg/ml)[2] | Information not publicly available. | Information not publicly available. |
| CAS Number | 85405-03-4[1][2] | 85405-03-4 | 85405-03-4[5] |
| Molecular Formula | C₂₈H₅₈NO₇P[1][2] | C₂₈H₅₈NO₇P[3] | C₂₈H₅₈NO₇P |
| Molecular Weight | 551.7 g/mol [1][2] | 551.7 g/mol [3] | 551.7 g/mol |
Experimental Protocols for Comparative Analysis
To objectively assess the performance of this compound from different suppliers, a series of experiments focusing on purity, concentration, and biological activity are recommended.
Purity and Concentration Verification by HPLC-MS
Objective: To independently verify the purity and concentration of this compound from each supplier.
Methodology:
-
Sample Preparation:
-
Evaporate the solvent from the supplied solutions under a gentle stream of nitrogen.
-
Reconstitute the lipid residue in a known volume of an appropriate solvent (e.g., ethanol or methanol) to a target concentration of 1 mg/mL.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase HPLC column.
-
Employ a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer operating in positive ion mode.
-
Monitor for the expected molecular ion of this compound (m/z 552.4).
-
-
Data Analysis:
-
Calculate purity by integrating the peak area of this compound relative to the total peak area of all detected components.
-
Quantify the concentration by comparing the peak area to a standard curve generated with a certified reference material, if available.
-
In Vitro Biological Activity: PAF Receptor Activation Assay
Objective: To compare the potency of this compound from different suppliers in activating the PAF receptor. A common method is to measure the increase in intracellular calcium upon receptor activation.
Methodology:
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing the human PAF receptor (e.g., HEK293 or CHO cells). Eurofins DiscoverX offers Ready-to-Assay PAF Receptor Frozen Cells that can be used for this purpose.[6]
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Prepare serial dilutions of this compound from each supplier.
-
Stimulate the cells with the different concentrations of this compound.
-
-
Data Acquisition:
-
Measure the fluorescence intensity changes using a plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each supplier's product to determine relative potency.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for Purity and Concentration Verification of this compound.
Caption: Experimental Workflow for PAF Receptor Activation Assay.
Caption: this compound Signaling Pathway via the PAF Receptor.
Conclusion
The selection of a chemical supplier is a critical step in ensuring the reproducibility and reliability of experimental data. While this guide provides a starting point for comparing this compound from Cayman Chemical, Santa Cruz Biotechnology, and Gentaur, researchers are strongly encouraged to request lot-specific Certificates of Analysis and perform in-house validation using the outlined experimental protocols. This due diligence will enable an informed decision based on empirical data, ensuring the highest quality reagents for your research needs.
References
LC-MS/MS Confirmation of Butanoyl PAF: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of methodologies for the confirmation of Butanoyl Platelet-Activating Factor (Butanoyl PAF) in experimental samples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound, a structural analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), plays a significant role in various physiological and pathological processes. Its accurate detection and quantification are crucial for understanding its biological functions and for the development of novel therapeutics. This guide details the experimental protocols for LC-MS/MS confirmation, compares its performance with alternative methods, and presents the underlying signaling pathways.
Performance Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on factors such as sensitivity, specificity, throughput, and cost. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate identification and quantification of this compound, even in complex biological matrices.
| Feature | LC-MS/MS | ELISA (Enzyme-Linked Immunosorbent Assay) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Specificity | Very High (distinguishes isoforms) | Moderate to High (potential cross-reactivity) | High (requires derivatization) |
| Sensitivity | Very High (picogram to femtogram range) | High (nanogram to picogram range) | High (picogram range) |
| Quantitative Accuracy | High | Moderate | High |
| Sample Throughput | Moderate to High | High | Moderate |
| Cost per Sample | High | Low to Moderate | Moderate |
| Sample Preparation | Moderate complexity | Simple | Complex (derivatization required) |
Experimental Protocols
LC-MS/MS for this compound Confirmation
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation (Lipid Extraction):
A robust lipid extraction method is critical for accurate quantification. The Bligh and Dyer method is a widely used technique.
-
Reagents: Chloroform (B151607), Methanol, 0.9% NaCl solution.
-
Procedure:
-
To 1 mL of sample (e.g., plasma, cell lysate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for lipid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate this compound from other lipids. A typical gradient might start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification of this compound. A key challenge in PAF analysis is the potential for interference from isobaric lysophosphatidylcholines (lyso-PCs). To ensure specificity, it is crucial to monitor multiple fragment ions.
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z):
-
184.07: The characteristic phosphocholine (B91661) headgroup fragment (quantitative).
-
104.11: A fragment of the phosphocholine headgroup, used as a qualifier to distinguish from lyso-PCs, which also produce the m/z 184 fragment but have a much more abundant m/z 104 fragment. The ratio of m/z 184 to m/z 104 can be used to confirm the identity of PAF analogs.
-
-
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for the detection of PAF are commercially available and offer a higher throughput and more cost-effective alternative to LC-MS/MS. However, it is important to validate the specificity of the antibody for this compound, as cross-reactivity with other PAF analogs can occur.
General ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for PAF.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal intensity, which is proportional to the amount of this compound in the sample.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of PAF and its analogs, but it requires derivatization to increase the volatility of the molecules. This adds complexity to the sample preparation process.
General GC-MS Protocol:
-
Perform lipid extraction as described for LC-MS/MS.
-
Derivatize the extracted lipids to form volatile esters.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on a GC column and detect the ions by mass spectrometry.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and analytical procedures, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the LC-MS/MS confirmation of this compound.
Caption: Simplified signaling pathway of this compound.
Safety Operating Guide
Navigating the Safe Disposal of Butanoyl PAF: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Butanoyl Platelet-Activating Factor (Butanoyl PAF), a potent bioactive lipid, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. A safety data sheet (SDS) from Cayman Chemical indicates that this compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1] It is imperative to handle this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Quantitative Data Summary
The following table summarizes key information for this compound, derived from safety data sheets and product information pages.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₈NO₇P | [2] |
| Molecular Weight | 551.7 g/mol | [2] |
| Physical State | Liquid | [1] |
| Primary Hazards | Highly flammable liquid and vapor, Causes serious eye irritation | [1] |
| Water Hazard Class | Class 1 (Slightly hazardous for water) | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to absorb the material and manage it as hazardous waste. Direct disposal into sanitary sewer systems is not permissible.[1]
Objective: To safely prepare this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste
-
Inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Sealable, properly labeled hazardous waste container
-
Appropriate PPE
Step-by-Step Procedure:
-
Preparation:
-
Ensure all disposal procedures are conducted within a certified chemical fume hood.
-
Don the required personal protective equipment.
-
Have the labeled hazardous waste container ready.
-
-
Absorption of Liquid Waste:
-
Carefully pour or pipette the this compound waste onto a sufficient amount of inert absorbent material.
-
Ensure that the liquid is fully absorbed to prevent any free liquid in the final waste container.
-
-
Containment of Contaminated Materials:
-
Place the absorbent material now containing the this compound into the designated hazardous waste container.
-
Any other materials contaminated with this compound, such as pipette tips or wipes, should also be placed in this container.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage and Collection:
-
Store the sealed container in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials.
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and safety protocols for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Butanoyl PAF
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Butanoyl PAF, a potent platelet-activating factor (PAF) receptor agonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a flammable liquid and vapor that can cause serious eye irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat and open flames. This document outlines the necessary precautions, handling procedures, and disposal methods to ensure the safe and effective use of this compound in your laboratory.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure to this compound. The following table summarizes the required equipment and facility features for safe handling.
| Category | Requirement | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be tightly sealed to prevent vapor and splash exposure. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory Coat | Flame-retardant and chemical-resistant. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Safety Equipment | Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for minimizing the risk of exposure and accidents. Follow these steps for the safe handling of this compound:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Use only non-sparking tools to handle the container.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe mist or vapor.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety.
Spill Cleanup Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, and if it is safe to do so, consider neutralization with a suitable agent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.
-
Container Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway
This compound exerts its biological effects by activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, as depicted in the following diagram.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the handling and preparation of this compound solutions should adhere to the safety guidelines outlined above. When designing experiments, consider the compound's solubility and stability in the chosen solvent system. For in vitro assays, ensure that the final concentration of any organic solvent used to dissolve this compound is compatible with the cell type and assay conditions. Always include appropriate vehicle controls in your experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
